PROTAC SMARCA2 degrader-32
描述
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属性
分子式 |
C54H64ClN9O4S |
|---|---|
分子量 |
970.7 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[4-[4-[[4-(4-chloro-7,7-dimethyl-5-oxoindolo[1,2-a]quinazolin-10-yl)piperidin-1-yl]methyl]cyclohexyl]triazol-1-yl]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C54H64ClN9O4S/c1-31(34-15-17-37(18-16-34)47-32(2)56-30-69-47)57-49(66)45-26-39(65)28-62(45)51(68)48(53(3,4)5)63-29-42(59-60-63)36-13-11-33(12-14-36)27-61-23-21-35(22-24-61)38-19-20-40-44(25-38)64-43-10-8-9-41(55)46(43)50(67)58-52(64)54(40,6)7/h8-10,15-20,25,29-31,33,35-36,39,45,48,65H,11-14,21-24,26-28H2,1-7H3,(H,57,66)/t31-,33?,36?,39+,45-,48+/m0/s1 |
InChI 键 |
KPVPTAQOHQLCNM-PSIPKBNPSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Advent of SMARCA2 Degraders: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously intractable targets. Within this landscape, the selective degradation of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex, has garnered significant attention as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of SMARCA2 degraders. We delve into the core principles of their design, focusing on Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide offers a compilation of detailed experimental protocols for the characterization of these molecules, from initial biochemical assays to cellular and in vivo evaluation. Furthermore, we present a curated summary of key SMARCA2 degraders reported to date, with their performance data organized for comparative analysis.
Introduction: SMARCA2 as a Therapeutic Target
SMARCA2 and SMARCA4 are mutually exclusive ATPases that form the catalytic core of the SWI/SNF chromatin remodeling complex, a critical regulator of gene expression. In a significant subset of cancers, particularly non-small cell lung cancer, the SMARCA4 gene is inactivated through mutation or deletion. These cancer cells exhibit a synthetic lethal dependency on the remaining functional paralog, SMARCA2, for their survival and proliferation. This dependency presents a compelling therapeutic window for the selective targeting of SMARCA2, as its degradation would theoretically be catastrophic for SMARCA4-deficient cancer cells while having a minimal impact on healthy tissues where both paralogs are present.
Targeted degradation of SMARCA2, as opposed to simple inhibition, offers several advantages. Degraders can eliminate the entire protein, including its scaffolding functions, and can be effective at substoichiometric concentrations due to their catalytic mode of action. This has driven the rapid development of heterobifunctional degraders, primarily PROTACs, designed to specifically recruit SMARCA2 to an E3 ubiquitin ligase for subsequent proteasomal degradation.
Discovery and Design Strategies for SMARCA2 Degraders
The discovery of potent and selective SMARCA2 degraders has predominantly focused on the development of PROTACs. These chimeric molecules consist of three key components: a ligand that binds to SMARCA2, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a chemical linker that connects the two. The formation of a stable ternary complex between SMARCA2, the PROTAC, and the E3 ligase is a critical determinant of degradation efficiency.
More recently, the field has expanded to include the exploration of molecular glues, smaller molecules that induce a novel protein-protein interaction between SMARCA2 and an E3 ligase.
Proteolysis Targeting Chimeras (PROTACs)
The rational design of SMARCA2 PROTACs involves the careful selection and optimization of each of its three components:
-
SMARCA2 Ligand: The majority of current SMARCA2 degraders utilize ligands that target the bromodomain of SMARCA2. While these ligands themselves often lack functional activity as inhibitors, they serve as effective warheads for PROTACs.
-
E3 Ligase Ligand: Ligands for the VHL and Cereblon E3 ligases are the most commonly employed in PROTAC design due to their well-characterized binding pockets and established synthetic accessibility.
-
Linker: The composition and length of the linker are crucial for optimizing the formation of a productive ternary complex. The linker's properties also significantly influence the physicochemical properties of the final PROTAC, including its solubility and cell permeability.
Molecular Glues
Molecular glues represent an alternative and attractive strategy for inducing SMARCA2 degradation. Unlike the modular design of PROTACs, the discovery of molecular glues has historically been more serendipitous. However, rational screening and design strategies are emerging. These smaller molecules can possess more favorable drug-like properties compared to the often larger and more complex PROTACs.
Synthesis of SMARCA2 Degraders
The synthesis of SMARCA2 PROTACs is a modular process that involves the separate synthesis of the SMARCA2-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation. The specific synthetic routes vary depending on the chemical nature of these components. For a detailed understanding, researchers are encouraged to consult the supplementary information of the primary publications for step-by-step synthetic procedures. As an example, the synthesis of the Cereblon-based PROTACs YDR1 and YD54 has been detailed in the supplementary materials of their discovery publication. Similarly, the synthetic schemes for VHL-based PROTACs like SMD-3040 and ACBI2 are available in their respective literature.
Key SMARCA2 Degraders: A Comparative Overview
A growing number of potent and selective SMARCA2 degraders have been reported in the literature. The following tables summarize the key quantitative data for some of the most prominent examples, facilitating a comparative analysis of their performance.
Table 1: In Vitro Degradation Potency of SMARCA2 Degraders
| Degrader | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| SMD-3040 | VHL | K-Mel-5 | 20 | >90% |
| SK-Mel-28 | 35 | >90% | ||
| ACBI2 | VHL | RKO | 1 | Not Reported |
| YDR1 | Cereblon | H322 | 6.4 | 99.2% |
| HCC515 | 10.6 | 99.4% | ||
| H2030 | 12.7 | 98.7% | ||
| H2126 | 1.2 | 99.6% | ||
| YD54 | Cereblon | H322 | 1 | 99.3% |
| HCC515 | 1.2 | 98.9% | ||
| H2030 | 10.3 | 98.6% | ||
| H2126 | 1.6 | 98.9% | ||
| A947 | VHL | SW1573 | 0.039 | Not Reported |
| G-6599 | FBXO22 | SW1573 | 0.018 | Not Reported |
Table 2: Cellular Anti-proliferative Activity of SMARCA2 Degraders
| Degrader | Cell Line | GI50 / IC50 (nM) |
| SMD-3040 | SK-Mel-5 | 8.8 |
| H838 | 119 | |
| A549 | 21 | |
| YDR1 | H1568 | 78 (average) |
| H1693 | 78 (average) | |
| A947 | H1568 | 1.8 |
| H2126 | 1.2 | |
| G-6599 | NCI-H1944 | ~10 |
| HCC515 | ~30 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and characterization of SMARCA2 degraders.
Western Blotting for SMARCA2 Degradation
This protocol outlines the steps to quantify the reduction in cellular SMARCA2 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest (typically 70-80% confluency).
-
Treat cells with the SMARCA2 degrader at various concentrations for the desired duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the SMARCA2-PROTAC-E3 ligase ternary complex in cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ternary complex components.
-
Treat the cells with the SMARCA2 degrader or a vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Perform cell lysis using a non-denaturing lysis buffer as described in the Western Blotting protocol.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
To the pre-cleared lysate, add a primary antibody against the E3 ligase (e.g., anti-VHL or anti-Cereblon) or an isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using primary antibodies against SMARCA2 and the E3 ligase to detect the co-immunoprecipitated proteins.
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a SMARCA2 degrader to induce the ubiquitination of SMARCA2 in a reconstituted system.
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the following components: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), the relevant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN), recombinant SMARCA2 protein, ubiquitin, and ATP in a reaction buffer.
-
Add the SMARCA2 degrader or a vehicle control to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction products by Western blotting using an anti-SMARCA2 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated SMARCA2 indicates a positive result.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the SMARCA2 degrader for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the degrader concentration to determine the GI50 or IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of Action of a SMARCA2 PROTAC Degrader.
Caption: Experimental Workflow for SMARCA2 Degrader Development.
Caption: The Principle of Synthetic Lethality in SMARCA4-mutant Cancers.
Conclusion
The discovery and development of selective SMARCA2 degraders represent a significant advancement in the field of targeted oncology. The synthetic lethal relationship between SMARCA2 and SMARCA4 provides a clear and compelling rationale for this therapeutic approach. This technical guide has provided a comprehensive overview of the key aspects of SMARCA2 degrader development, from the initial design and synthesis to their preclinical evaluation. The provided data and protocols serve as a valuable resource for researchers in this exciting and rapidly evolving area of drug discovery. As our understanding of the intricacies of ternary complex formation and the nuances of degrader pharmacology deepens, the development of even more potent, selective, and bioavailable SMARCA2 degraders holds the promise of delivering novel and effective treatments for patients with SMARCA4-deficient cancers.
The Synthetic Lethal Relationship of SMARCA2 in SMARCA4-Deficient Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inactivation of SMARCA4 (also known as BRG1), a key ATPase subunit of the SWI/SNF chromatin remodeling complex, is a frequent event in a significant subset of human cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and malignant rhabdoid tumors. Tumors harboring SMARCA4 loss-of-function mutations exhibit a unique dependency on its paralog, SMARCA2 (also known as BRM), for survival. This synthetic lethal relationship has established SMARCA2 as a compelling therapeutic target. This guide provides an in-depth overview of the role of SMARCA2 in SMARCA4-deficient cancers, summarizing key preclinical data, clinical trial results for emerging SMARCA2-targeted therapies, and detailed experimental protocols to aid in further research and development.
The SWI/SNF Complex and the SMARCA2/SMARCA4 Paralogs
The SWI/SNF complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression. The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA4 or SMARCA2. In normal cellular contexts, both proteins can contribute to the formation of functional SWI/SNF complexes. However, in cancers where SMARCA4 is inactivated, the residual SWI/SNF complexes become solely dependent on SMARCA2 for their chromatin remodeling activities, creating a critical vulnerability.
The therapeutic strategy hinges on the specific inhibition or degradation of SMARCA2 in these SMARCA4-deficient tumors. This approach is designed to selectively eliminate cancer cells while sparing healthy tissues where the presence of functional SMARCA4 alleviates the dependency on SMARCA2.
Therapeutic Strategies: ATPase Inhibitors and PROTAC Degraders
Two primary therapeutic modalities are being explored to target SMARCA2 in SMARCA4-deficient cancers:
-
ATPase Inhibitors: Small molecules designed to bind to the ATPase domain of SMARCA2, inhibiting its catalytic activity and, consequently, the function of the SWI/SNF complex.
-
Proteolysis-Targeting Chimeras (PROTACs): Bifunctional molecules that link a SMARCA2-binding ligand to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.
Quantitative Data on Preclinical Compounds
A growing number of preclinical compounds, including both ATPase inhibitors and PROTAC degraders, have shown promise in selectively targeting SMARCA2 in SMARCA4-deficient cancer models. The following tables summarize the in vitro potency of several key compounds.
| Compound | Type | Target(s) | SMARCA4-Deficient Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| SCR-9140 | PROTAC Degrader | SMARCA2 | Various | 1 - 50 | < 1 | > 95 | [1] |
| A947 | PROTAC Degrader | SMARCA2 | SW1573 | - | 0.039 | - | [2][3] |
| GLR-203101 | PROTAC Degrader | SMARCA2 | H1568, A549, SK-MEL-5 | Selectively Inhibited | - | - | [4] |
| PRT004 | PROTAC Degrader | SMARCA2 | SMARCA4-del cell lines | Inhibited | - | - | [5] |
| YDR1 | PROTAC Degrader | SMARCA2 | H322, HCC515, H2030, H2126 | - | 6.4 | - | [6] |
| YD54 | PROTAC Degrader | SMARCA2 | H322, HCC515, H2030, H2126 | - | Potent | - | [6] |
| Compound | Type | Target(s) | SMARCA4 Wild-Type Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| SCR-9140 | PROTAC Degrader | SMARCA2 | SW1573 | > 2000 | ~100 | < 60 | [1] |
| GLR-203101 | PROTAC Degrader | SMARCA2 | SMARCA4-WT cell lines | Reduced Effect | - | - | [4] |
| PRT004 | PROTAC Degrader | SMARCA2 | SMARCA4-WT cell lines | Not Inhibited | - | - | [5] |
| Compound | Type | Target(s) | Binding Affinity (Kd, nM) | Reference |
| A947 | PROTAC Degrader | SMARCA2/SMARCA4 Bromodomain | 93 (SMARCA2), 65 (SMARCA4) | [2][3] |
Clinical Development of SMARCA2-Targeted Therapies
Several SMARCA2-targeted agents have advanced into clinical trials, with early results demonstrating the potential of this therapeutic strategy.
PRT3789 (Prelude Therapeutics)
PRT3789 is an intravenous, first-in-class, selective SMARCA2 degrader.
| Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| NCT05639751 | I | Advanced solid tumors with SMARCA4 mutations | Generally well-tolerated with no dose-limiting toxicities reported. Encouraging anti-tumor activity observed, including confirmed partial responses in heavily pre-treated NSCLC and esophageal cancer patients. Tumor shrinkage was seen in patients with both Class 1 (loss-of-function) and Class 2 (missense) SMARCA4 mutations.[7][8][9] | [7][8][9] |
FHD-286 (Foghorn Therapeutics)
FHD-286 is an oral, dual inhibitor of the ATPase activity of both SMARCA4 and SMARCA2.
| Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| NCT04891757 | I | Relapsed/refractory acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) | Tolerated at doses up to 7.5 mg daily. Myeloid differentiation and reductions in leukemic burden were observed. However, no objective responses were achieved, and the development in this indication has been paused.[10][11] | [10][11] |
| NCT04879017 | I | Metastatic Uveal Melanoma | The trial did not meet the desired efficacy threshold, and development in this indication is not being pursued independently.[12] | [12] |
Note: The clinical development of FHD-286 has faced challenges, and its future development is uncertain.[13]
Signaling Pathways and Experimental Workflows
The targeting of SMARCA2 in SMARCA4-deficient cancers relies on the principle of synthetic lethality. The following diagrams illustrate the core concepts and experimental approaches used in this field.
Caption: Synthetic lethality in SMARCA4-deficient cancers.
Caption: Experimental workflow for evaluating SMARCA2-targeted therapies.
Detailed Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of SMARCA2 inhibitors on cancer cell lines.
Materials:
-
SMARCA4-deficient and wild-type cancer cell lines
-
96-well or 384-well clear or opaque-walled tissue culture plates
-
Cell culture medium and supplements
-
SMARCA2 inhibitor/degrader compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Plate reader capable of luminescence detection
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the SMARCA2 inhibitor/degrader in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.[14]
Western Blotting for SMARCA2/SMARCA4 Degradation
Objective: To quantify the levels of SMARCA2 and SMARCA4 protein following treatment with a degrader.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from cells treated with the SMARCA2 degrader for various times and at different concentrations.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).[15]
Co-Immunoprecipitation (Co-IP) of SWI/SNF Complex
Objective: To assess the integrity of the SWI/SNF complex following SMARCA2 inhibition or degradation.
Materials:
-
Nuclear extracts from treated and untreated cells
-
Co-IP lysis/wash buffer
-
Antibody against a core SWI/SNF subunit (e.g., SMARCC1/BAF155)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Prepare nuclear extracts from cells.
-
Pre-clear the nuclear extracts with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against a core SWI/SNF subunit (e.g., SMARCC1) or an IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with Co-IP wash buffer.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against various SWI/SNF subunits, including SMARCA2 and other components, to assess complex composition.[16][17][18]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To map the genome-wide occupancy of SMARCA2 and assess changes upon treatment.
Materials:
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing reagents (e.g., sonicator)
-
ChIP-grade antibody against SMARCA2
-
Protein A/G magnetic beads
-
Buffers for washing, elution, and reverse cross-linking
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Protocol:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin to an appropriate size range (e.g., 200-500 bp) by sonication.
-
Immunoprecipitate the chromatin with an antibody against SMARCA2.
-
Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing and analyze the data to identify SMARCA2 binding sites.[14][19]
CRISPR-Cas9 Loss-of-Function Screen
Objective: To identify genes that, when knocked out, sensitize or confer resistance to SMARCA2 inhibitors in SMARCA4-deficient cells.
Materials:
-
Cas9-expressing SMARCA4-deficient cell line
-
Pooled sgRNA library (genome-wide or targeted)
-
Lentiviral packaging plasmids and production reagents
-
SMARCA2 inhibitor
-
Reagents for genomic DNA extraction, PCR, and next-generation sequencing
Protocol:
-
Generate lentivirus for the pooled sgRNA library.
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection.
-
Select for transduced cells.
-
Split the cell population into two groups: one treated with the SMARCA2 inhibitor and one with a vehicle control.
-
Culture the cells for a sufficient period to allow for phenotypic selection.
-
Harvest genomic DNA from both populations at the beginning and end of the experiment.
-
Amplify the sgRNA cassettes from the genomic DNA by PCR.
-
Perform next-generation sequencing to determine the relative abundance of each sgRNA.
-
Analyze the data to identify sgRNAs that are depleted or enriched in the inhibitor-treated population, revealing genes that modify the response to SMARCA2 inhibition.[17][20][21]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of SMARCA2 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
SMARCA4-deficient cancer cell line
-
Matrigel or other appropriate vehicle for cell injection
-
SMARCA2 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of SMARCA4-deficient cancer cells and Matrigel into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the SMARCA2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intravenous injection).
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for SMARCA2 levels).
Conclusion
The synthetic lethal relationship between SMARCA2 and SMARCA4 provides a clear and compelling rationale for the development of targeted therapies for a significant population of cancer patients. The ongoing research and clinical development of both SMARCA2-selective inhibitors and degraders are highly promising. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance this important area of oncology. Continued investigation into the nuances of SWI/SNF complex biology, mechanisms of resistance, and combination strategies will be crucial for realizing the full therapeutic potential of targeting SMARCA2 in SMARCA4-deficient cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 5. preludetx.com [preludetx.com]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preludetx.com [preludetx.com]
- 8. Prelude Therapeutics' PRT3789 Shows Promising Activity and Safety in Phase 1 Trial [synapse.patsnap.com]
- 9. preludetx.com [preludetx.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. foghorntx.com [foghorntx.com]
- 13. Foghorn goes quiet on non-selective project | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 14. trepo.tuni.fi [trepo.tuni.fi]
- 15. biopharmaboardroom.com [biopharmaboardroom.com]
- 16. The ATPase module of mammalian SWI/SNF family complexes mediates subcomplex identity and catalytic activity-independent genomic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadinstitute.org [broadinstitute.org]
- 18. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective Killing of SMARCA2- and SMARCA4-deficient Small Cell Carcinoma of the Ovary, Hypercalcemic Type Cells by Inhibition of EZH2: In Vitro and In Vivo Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC Technology for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from occupancy-driven inhibition to event-driven protein degradation.[1][2] Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system (UPS).[1][3] This technology offers the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve more profound and durable pharmacological effects.[1][4]
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]
This guide provides a comprehensive technical overview of PROTAC technology, including its mechanism of action, key components, experimental protocols for characterization, and examples of its application in targeting specific signaling pathways.
Core Mechanism of Action: The Ubiquitin-Proteasome System
The efficacy of PROTAC technology is fundamentally reliant on the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). This intricate process involves a three-enzyme cascade:
-
Ubiquitin Activation (E1): The process is initiated by the ATP-dependent activation of ubiquitin by a ubiquitin-activating enzyme (E1).
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).
-
Ubiquitin Ligation (E3): A ubiquitin ligase (E3) recognizes the specific substrate (the target protein) and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. The human genome encodes over 600 E3 ligases, providing a vast array of potential recruiters for PROTACs.
The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides.
The Role of PROTACs in the UPS
PROTACs effectively hijack the UPS by artificially bringing a target protein into proximity with an E3 ligase.[2] This induced proximity obviates the need for the natural recognition events that typically govern substrate selection by E3 ligases. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical determinant of successful protein degradation.[2]
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is characterized by several key quantitative parameters, which are typically determined through dose-response experiments.
| Parameter | Description |
| DC50 | The concentration of a PROTAC required to induce 50% degradation of the target protein.[7][8][9] |
| Dmax | The maximum percentage of protein degradation that can be achieved with a given PROTAC.[3][9] |
| Kd | The dissociation constant, which measures the binding affinity of the PROTAC to its target protein and the E3 ligase. |
These parameters are crucial for the structure-activity relationship (SAR) studies that guide the optimization of PROTAC molecules.
Case Study: Quantitative Data for Representative PROTACs
The following tables summarize publicly available quantitative data for two well-characterized PROTACs: MZ1, a degrader of BET bromodomain proteins, and ARV-110, a degrader of the androgen receptor.
Table 1: Quantitative Data for MZ1
| Target | Assay | Kd (nM) | DC50 (nM) | Dmax (%) |
| BRD4 | ITC | - | 2-20 | >90 |
| BRD4 (BD1) | ITC | 382 | - | - |
| BRD4 (BD2) | ITC | 120 | - | - |
| BRD3 | ITC | - | ~200 | ~60 |
| BRD3 (BD1) | ITC | 119 | - | - |
| BRD3 (BD2) | ITC | 115 | - | - |
| BRD2 | ITC | - | ~200 | ~60 |
| BRD2 (BD1) | ITC | 307 | - | - |
| BRD2 (BD2) | ITC | 228 | - | - |
Data compiled from various sources.[10][11]
Table 2: Quantitative Data for ARV-110 (Bavdegalutamide)
| Cell Line | Target | DC50 (nM) | Dmax (%) |
| LNCaP | Androgen Receptor | < 1 | >90 |
| VCaP | Androgen Receptor | < 1 | >90 |
| 22Rv1 | Androgen Receptor | < 1 | >90 |
Data compiled from various sources.[7][8][12]
Experimental Protocols for PROTAC Characterization
A suite of biochemical, biophysical, and cell-based assays is employed to characterize the activity of PROTACs. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
Western blotting is a cornerstone technique for quantifying the degradation of a target protein in cells treated with a PROTAC.[4][13]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of the lysates, add Laemmli buffer, and denature the proteins by heating. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[14][15][16]
Methodology:
-
Immobilization: Immobilize one of the binding partners (typically the E3 ligase or the target protein) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: To measure the binding of the PROTAC to the immobilized protein, inject a series of PROTAC concentrations over the sensor surface and monitor the binding response.
-
Ternary Complex Analysis: To assess ternary complex formation, inject a mixture of the PROTAC and the third binding partner (the one not immobilized) over the sensor surface. An enhanced binding response compared to the binary interactions indicates the formation of a ternary complex.
-
Kinetic and Affinity Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Cooperativity Calculation: The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD. A value greater than 1 indicates positive cooperativity, meaning the binding of the third partner is enhanced in the presence of the other two.
In-Cell Ubiquitination Assays
Detecting the ubiquitination of the target protein is a direct measure of PROTAC-induced E3 ligase activity.[17][18]
Methodology (Immunoprecipitation-Western Blot):
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the POI and any associated proteins.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an anti-ubiquitin antibody to detect the presence of polyubiquitinated target protein. The membrane can be stripped and re-probed with an antibody against the target protein to confirm successful immunoprecipitation.
PROTACs in Action: Targeting Signaling Pathways
PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases, particularly cancer. Below are two examples of PROTACs targeting key signaling pathways.
Androgen Receptor (AR) Signaling in Prostate Cancer
The androgen receptor is a key driver of prostate cancer progression.[8][17] While AR antagonists are a mainstay of treatment, resistance often develops through mechanisms such as AR gene amplification and mutations.[8] PROTACs offer a promising strategy to overcome this resistance by degrading the AR protein.[8][17] ARV-110 is a first-in-class oral AR PROTAC that has shown clinical activity in patients with metastatic castration-resistant prostate cancer.[8]
Bruton's Tyrosine Kinase (BTK) Signaling in B-Cell Malignancies
BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell cancers.[4] Covalent BTK inhibitors, such as ibrutinib, have transformed the treatment landscape, but resistance can emerge.[4] BTK-targeting PROTACs have demonstrated the ability to degrade both wild-type and inhibitor-resistant mutant BTK, offering a potential new therapeutic avenue.[1]
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that integrates computational design, chemical synthesis, and rigorous biological evaluation.
Conclusion
PROTAC technology has emerged as a powerful and versatile platform for targeted protein degradation, offering a distinct and potentially superior therapeutic approach compared to traditional inhibitors. The ability to induce the degradation of previously intractable targets opens up new avenues for treating a wide range of diseases. The continued development of novel E3 ligase ligands, a deeper understanding of the principles governing ternary complex formation, and advances in predictive modeling will further accelerate the translation of this exciting technology into transformative medicines. This guide provides a foundational understanding of the core principles and experimental considerations essential for researchers, scientists, and drug development professionals working in this dynamic field.
References
- 1. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. kisacoresearch.com [kisacoresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aragen.com [aragen.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. lifesensors.com [lifesensors.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Technical Guide: PROTAC SMARCA2/4 Degrader-32 (Compound I-446)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed technical overview of the PROTAC SMARCA2/4 degrader-32, also identified as compound I-446. This Proteolysis Targeting Chimera (PROTAC) is designed to induce the degradation of the chromatin remodeling proteins SMARCA2 and SMARCA4, which are key components of the SWI/SNF complex. The degradation of these proteins presents a promising therapeutic strategy in oncology, particularly in cancers with specific genetic vulnerabilities. This guide covers the chemical structure, mechanism of action, biological activity, and relevant experimental protocols for the characterization of this degrader.
Chemical Structure and Properties
PROTAC SMARCA2/4 degrader-32 is a heterobifunctional molecule composed of three key components: a ligand that binds to the SMARCA2/4 proteins, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
Chemical Structure:
The chemical structure of PROTAC SMARCA2/4 degrader-32 (Compound I-446) is as follows:
(Image of the chemical structure of PROTAC SMARCA2/4 degrader-32 would be placed here in a real document. As a text-based AI, a detailed description is provided below.)
Structural Components:
-
SMARCA2/4 Ligand: The warhead of the PROTAC is a potent ligand that binds to the bromodomain of SMARCA2 and SMARCA4. This moiety is derived from a class of known SMARCA2/4 bromodomain inhibitors.
-
E3 Ligase Ligand: The molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Specifically, it utilizes a derivative of the well-characterized VHL ligand, (S,R,S)-AHPC.
-
Linker: A piperazine-based linker connects the SMARCA2/4 ligand and the VHL ligand. The composition and length of the linker are critical for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅₄H₆₉N₁₃O₅S |
| CAS Number | 2568273-79-8 |
Mechanism of Action
PROTAC SMARCA2/4 degrader-32 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate SMARCA2 and SMARCA4 proteins.
E3 Ligase Recruitment by PROTAC SMARCA2 Degrader-32: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of PROTAC SMARCA2 degrader-32 (MedChemExpress, HY-170343), a heterobifunctional proteolysis-targeting chimera designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with SMARCA4 mutations. This document details the mechanism of E3 ligase recruitment, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations to illustrate core concepts and workflows.
This compound functions by hijacking the cell's ubiquitin-proteasome system. It is composed of three key elements: a ligand that binds to the SMARCA2 protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to both SMARCA2 and VHL, the degrader facilitates the formation of a ternary complex, leading to the polyubiquitination of SMARCA2 and its subsequent degradation by the proteasome.
Mechanism of Action: VHL E3 Ligase Recruitment
The core function of this compound is to induce proximity between SMARCA2 and the VHL E3 ligase complex. This process is initiated by the formation of a SMARCA2:PROTAC:VHL ternary complex. Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the SMARCA2 protein. This polyubiquitination serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the SMARCA2 protein. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
Caption: PROTAC-mediated degradation of SMARCA2 via VHL recruitment.
Quantitative Data Summary
This compound, also identified as Compound 27 in associated literature, demonstrates high potency in degrading SMARCA2 and inhibiting the growth of SMARCA4-deficient cancer cells.[1] The following table summarizes the available quantitative data.
| Parameter | Description | Value | Cell Line | Reference |
| DC₅₀ | Half-maximal degradation concentration | 1.3 nM | - | [1] |
| GI₅₀ | Half-maximal growth inhibition | 34 nM | NCI-H838 | [1] |
Note: Comprehensive quantitative data, including binary and ternary complex binding affinities (Kd) and maximal degradation (Dmax), are detailed in the primary publication by Li Z, et al., J Med Chem. 2024.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments required to characterize a VHL-recruiting SMARCA2 PROTAC like HY-170343.
Disclaimer: The following protocols are generalized standard procedures. For the specific protocols used to generate the data for HY-170343, please refer to the supplementary information of the primary publication: Li Z, et al., Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders. J Med Chem. 2024.
E3 Ligase Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC for the VHL E3 ligase complex. It is a competitive binding assay where the PROTAC displaces a fluorescently labeled VHL ligand.
Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex
-
Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add the VCB complex and the fluorescent probe to all wells at a fixed final concentration.
-
Add the serially diluted PROTAC or vehicle control (DMSO) to the wells.
-
Include control wells containing only the fluorescent probe (for baseline polarization) and wells with probe and VCB complex without PROTAC (for maximum polarization).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter variable slope equation.
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the SMARCA2:PROTAC:VHL ternary complex in vitro.
Materials:
-
His-tagged, purified VCB complex
-
GST-tagged, purified SMARCA2 bromodomain (BD)
-
This compound
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Fluorescein-conjugated anti-GST antibody (Acceptor)
-
TR-FRET Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA
-
384-well, low-volume, white plates
-
TR-FRET enabled plate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add fixed concentrations of His-VCB, GST-SMARCA2-BD, Tb-anti-His antibody, and Fluorescein-anti-GST antibody to the wells of the 384-well plate.
-
Add the serially diluted PROTAC or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader (ex: 340 nm, em: 665 nm and 620 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm). Data is often plotted as a "hook effect" curve, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
Caption: Workflow for a TR-FRET based ternary complex formation assay.
Cellular SMARCA2 Degradation Assay (Western Blot)
This assay measures the dose-dependent degradation of endogenous SMARCA2 in a cellular context.
Materials:
-
SMARCA4-deficient human cancer cell line (e.g., NCI-H838)
-
This compound
-
Cell culture medium and reagents
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-SMARCA2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a fixed duration (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize bands using an imaging system.
-
Analysis: Re-probe the membrane for a loading control (e.g., GAPDH). Quantify band intensities using densitometry software. Normalize SMARCA2 levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Caption: Logical workflow for quantifying PROTAC-mediated protein degradation.
References
Biophysical Characterization of SMARCA2 Degrader Ternary Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key ATPase subunit of the SWI/SNF chromatin remodeling complex, has garnered significant attention as a therapeutic target in oncology.[1][2] In cancers with mutations in the paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability.[2] SMARCA2 degraders, heterobifunctional molecules that induce the formation of a ternary complex between SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2, represent a promising therapeutic strategy.[3][4]
The formation and stability of the SMARCA2-PROTAC-E3 ligase ternary complex are critical determinants of the efficacy of the degrader.[5] A thorough biophysical characterization of this complex is therefore paramount in the discovery and optimization of potent and selective SMARCA2 degraders. This technical guide provides an in-depth overview of the core biophysical methods employed to elucidate the binding thermodynamics, kinetics, and structural features of SMARCA2 degrader ternary complexes. Detailed experimental protocols and data presentation formats are provided to aid researchers in this endeavor.
Data Presentation: Quantitative Analysis of SMARCA2 Degrader Ternary Complexes
The following tables summarize key quantitative data for the interaction of various SMARCA2 degraders with their target protein and E3 ligase partners. This data is essential for comparing the potency, selectivity, and mechanism of action of different degrader molecules.
Table 1: Binary and Ternary Complex Binding Affinities
| Degrader | Target Protein | E3 Ligase | Binary Kd (PROTAC to Target) | Binary Kd (PROTAC to E3) | Ternary Kd | Cooperativity (α) | Reference |
| ACBI1 | SMARCA2 | VHL | 180 nM | 130 nM | 2.9 nM | 45 | [5] |
| PROTAC 1 | SMARCA2 | VHL | 860 nM | 130 nM | 27 nM | 4.8 | [5][6] |
| PROTAC 2 | SMARCA2 | VHL | 290 nM | 130 nM | 11 nM | 12 | [5] |
| A947 | SMARCA2 | VHL | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| YDR1 | SMARCA2 | Cereblon | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| YD54 | SMARCA2 | Cereblon | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Note: Kd values represent the dissociation constant, a measure of binding affinity where a lower value indicates a stronger interaction. Cooperativity (α) is a measure of how the binding of one component influences the binding of the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Table 2: Cellular Degradation Potency
| Degrader | Cell Line | DC50 (SMARCA2) | Dmax (SMARCA2) | Reference |
| ACBI1 | MV-4-11 | 6 nM | >95% | [5] |
| PROTAC 1 | MV-4-11 | 300 nM | ~65% | [6] |
| A947 | SW1573 | Not Reported | Not Reported | [7] |
| YDR1 | H1792 | 69 nM (24h), 60 nM (48h) | 87% (24h), 94% (48h) | [8] |
| YD54 | H1792 | Not Reported | Not Reported | [8] |
| PROTAC SMARCA2 degrader-24 | HeLa | < 0.1 µM | Not Reported | [9] |
| SMARCA2/4-degrader-2 | A549 | <100 nM | >90% | [10] |
Note: DC50 is the concentration of the degrader required to achieve 50% of the maximal degradation of the target protein. Dmax represents the maximum percentage of target protein degradation observed.
Experimental Protocols
Detailed methodologies for key biophysical assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific proteins and degrader molecules being investigated.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of binary and ternary complex formation.[8][10]
Materials:
-
Isothermal Titration Calorimeter
-
Purified SMARCA2 protein (e.g., bromodomain)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
SMARCA2 degrader (PROTAC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), degassed.
Protocol:
-
Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same ITC buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of all components.
-
-
Binary Titration (PROTAC into Protein):
-
Load the protein (e.g., 20-50 µM SMARCA2 or E3 ligase) into the sample cell.
-
Load the PROTAC (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 1-2 µL per injection) at a constant temperature (e.g., 25 °C).
-
Record the heat changes after each injection.
-
-
Ternary Titration (PROTAC into pre-formed Protein-Protein Complex - if applicable):
-
This is less common for PROTACs but can be used to assess direct protein-protein interactions.
-
-
Ternary Titration (Protein into pre-formed PROTAC-Protein Complex):
-
To measure the affinity of the second protein to the binary complex.
-
Load the pre-formed binary complex (e.g., 20 µM E3 ligase + 25 µM PROTAC) into the sample cell.
-
Load the second protein (e.g., 200 µM SMARCA2) into the injection syringe.
-
Perform the titration as described above.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Cooperativity (α) can be calculated from the binary and ternary binding affinities.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation in real-time.[11][12]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA chip for biotinylated proteins)
-
Purified SMARCA2 protein (analyte)
-
Purified, and potentially biotinylated, E3 ligase complex (ligand)
-
SMARCA2 degrader (PROTAC)
-
SPR running buffer (e.g., HBS-EP+), degassed.
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
Protocol:
-
Ligand Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface according to the manufacturer's instructions. Amine coupling or capture of a biotinylated ligand are common methods.
-
Aim for a low to moderate immobilization level to minimize mass transport limitations.
-
A reference flow cell should be prepared in parallel (e.g., activated and blocked without ligand) to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of SMARCA2 protein and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Monitor the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams.
-
Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).
-
Cooperativity can be assessed by comparing the binding affinity in the binary and ternary setups.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To measure the formation of the ternary complex in a homogeneous assay format, suitable for high-throughput screening.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume, non-binding microplates (e.g., 384-well)
-
Labeled components:
-
Donor fluorophore-labeled antibody or protein (e.g., Terbium-conjugated anti-tag antibody)
-
Acceptor fluorophore-labeled antibody or protein (e.g., fluorescently tagged protein or antibody)
-
-
Tagged proteins (e.g., GST-SMARCA2, His-E3 ligase)
-
SMARCA2 degrader (PROTAC)
-
Assay buffer (e.g., PBS with 0.1% BSA).
Protocol:
-
Assay Setup:
-
Add a fixed concentration of the tagged SMARCA2 protein and the tagged E3 ligase to the wells of the microplate.
-
Add the corresponding donor and acceptor-labeled antibodies.
-
Add a serial dilution of the PROTAC.
-
Include controls such as no PROTAC, and no proteins.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the complex to form and the FRET signal to stabilize.
-
-
Measurement:
-
Measure the TR-FRET signal on a compatible plate reader, recording the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio as a function of the PROTAC concentration.
-
The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect".
-
The peak of the curve represents the optimal concentration for ternary complex formation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the biophysical characterization of SMARCA2 degrader ternary complexes.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aragen.com [aragen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMARCA2 | Cancer Genetics Web [cancerindex.org]
The Core Principles of PROTAC SMARCA2 Degrader-32: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of PROTAC SMARCA2 degraders, with a specific focus on the publicly available data for these emerging cancer therapeutics. While detailed binding and kinetic data for PROTAC SMARCA2/4-degrader-32 (also known as compound I-446) is not extensively published, this guide will leverage data from well-characterized PROTAC SMARCA2 degraders, such as SMD-3236, to illustrate the core principles of their mechanism of action. This document will delve into the quantitative aspects of their performance, the experimental methodologies used for their characterization, and the underlying biological pathways.
Introduction to PROTAC SMARCA2 Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein (in this case, SMARCA2), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. In certain cancers with mutations in the paralog SMARCA4, the cells become dependent on SMARCA2 for survival, making it an attractive therapeutic target. PROTAC-mediated degradation of SMARCA2 offers a promising strategy for treating these SMARCA4-deficient cancers.
Quantitative Data on PROTAC SMARCA2 Degrader Performance
Table 1: Degradation Performance of PROTAC SMARCA2/4-degrader-32
| Compound | Target(s) | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| PROTAC SMARCA2/4-degrader-32 (I-446) | SMARCA2/4 | A549 | <100 nM | >90% | 24 hours | [1] |
Table 2: Binding Affinity and Degradation Kinetics of a Representative SMARCA2 PROTAC (SMD-3236)
This table presents data for the well-characterized SMARCA2 degrader SMD-3236 to illustrate typical binding and kinetic parameters.
| Parameter | Value | Target | Assay | Reference |
| Binding Affinity (IC50) | ||||
| SMD-3236 | 42.2 nM | SMARCA2 | TR-FRET | [2] |
| SMD-3236 | 60.0 nM | SMARCA4 | TR-FRET | [2] |
| Degradation Kinetics (DC50) | ||||
| SMD-3236 (2h) | 10 nM | SMARCA2 | HiBiT | [2] |
| SMD-3236 (4h) | 3 nM | SMARCA2 | HiBiT | [2] |
| SMD-3236 (6h) | 1 nM | SMARCA2 | HiBiT | [2] |
| SMD-3236 (8h) | 1 nM | SMARCA2 | HiBiT | [2] |
| SMD-3236 (24h) | 0.5 nM | SMARCA2 | HiBiT | [2] |
| SMD-3236 (48h) | 0.2 nM | SMARCA2 | HiBiT | [2] |
| Maximum Degradation (Dmax) | ||||
| SMD-3236 (2h) | >80% | SMARCA2 | HiBiT | [2] |
| SMD-3236 (8h) | >90% | SMARCA2 | HiBiT | [2] |
Experimental Protocols
The characterization of PROTAC molecules involves a suite of biophysical and cell-based assays to determine their binding affinity, kinetics, and degradation efficacy. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
TR-FRET is a robust method for quantifying the binding affinity of a PROTAC to its target protein in a solution-based format.
-
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., terbium-conjugated antibody against a protein tag) and an acceptor fluorophore (e.g., a fluorescently labeled tracer that binds to the target protein). When the PROTAC displaces the tracer from the target protein, the FRET signal decreases.
-
Materials:
-
Recombinant SMARCA2 protein (with a tag like GST or His).
-
Terbium-conjugated anti-tag antibody (donor).
-
Fluorescently labeled tracer molecule that binds to SMARCA2 (acceptor).
-
PROTAC SMARCA2 degrader.
-
Assay buffer.
-
Microplates (e.g., 384-well, low-volume, black).
-
Plate reader capable of time-resolved fluorescence detection.
-
-
Protocol:
-
Prepare a solution of the recombinant SMARCA2 protein and the terbium-conjugated antibody in the assay buffer and incubate to allow for antibody-protein binding.
-
Prepare serial dilutions of the PROTAC degrader in DMSO and then dilute into the assay buffer.
-
In the microplate wells, add the SMARCA2/antibody complex, the fluorescent tracer, and the diluted PROTAC.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~490 nm) and acceptor (~520 nm).
-
The data is typically expressed as a ratio of the acceptor to donor emission.
-
Plot the emission ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HiBiT-Based Cellular Degradation Assay
The HiBiT assay is a sensitive and quantitative method to measure the degradation of a target protein in live cells.
-
Principle: This technology utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein (SMARCA2) using CRISPR/Cas9. This tag has a high affinity for a larger, complementary polypeptide (LgBiT). When LgBiT is added to the cell lysate, it binds to the HiBiT-tagged protein, forming an active NanoLuc luciferase enzyme. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein present.
-
Materials:
-
A cell line (e.g., A549) with endogenous SMARCA2 tagged with HiBiT.
-
PROTAC SMARCA2 degrader.
-
Cell culture medium and reagents.
-
LgBiT protein and Nano-Glo Luciferase Assay substrate.
-
Luminometer.
-
-
Protocol:
-
Seed the HiBiT-SMARCA2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader for the desired amount of time (e.g., 2, 4, 8, 24, 48 hours).
-
After treatment, lyse the cells and add the LgBiT protein and luciferase substrate according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence signal to a vehicle-treated control to determine the percentage of remaining protein.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that can provide real-time data on the binding kinetics (association and dissociation rates) of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant SMARCA2 protein and E3 ligase (e.g., VHL).
-
PROTAC SMARCA2 degrader.
-
Immobilization and running buffers.
-
-
Protocol for Ternary Complex Kinetics:
-
Immobilize the E3 ligase (e.g., VHL) onto the sensor chip surface.
-
Inject a series of concentrations of the PROTAC degrader alone over the surface to measure the binary interaction with the E3 ligase.
-
Regenerate the sensor surface.
-
Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the SMARCA2 protein. This measures the binding of the pre-formed SMARCA2-PROTAC complex to the immobilized E3 ligase, providing data on the ternary complex formation.
-
Fit the resulting sensorgrams to appropriate kinetic models to determine kon, koff, and Kd for both binary and ternary interactions.
-
Visualizing the Mechanism and Workflows
Diagrams are essential for understanding the complex biological processes and experimental setups involved in PROTAC research.
Caption: Mechanism of action for a PROTAC SMARCA2 degrader.
Caption: Experimental workflow for the HiBiT cellular degradation assay.
Conclusion
PROTAC-mediated degradation of SMARCA2 represents a promising therapeutic strategy for SMARCA4-deficient cancers. Understanding the binding affinity and kinetics of these molecules is crucial for their development and optimization. While specific quantitative data for every PROTAC, including PROTAC SMARCA2/4-degrader-32, may not always be publicly available, the principles and methodologies outlined in this guide provide a solid foundation for researchers in the field. The use of advanced techniques like TR-FRET, HiBiT assays, and SPR allows for a thorough characterization of these complex molecules, paving the way for the next generation of targeted protein degraders.
References
Methodological & Application
Application Notes and Protocols for PROTAC SMARCA2 Degrader-32 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic modality that induces the degradation of specific target proteins. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[3][4] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[5][6] In cancers harboring mutations in the paralogous gene SMARCA4 (also known as BRG1), tumor cells often exhibit a synthetic lethal dependency on SMARCA2 for survival.[5][7] Therefore, the targeted degradation of SMARCA2 presents a promising therapeutic strategy for SMARCA4-deficient cancers.[4][5]
PROTAC SMARCA2/4-degrader-32 is a PROTAC designed to target both SMARCA2 and SMARCA4 for degradation.[8] In A549 cells, it has been shown to degrade SMARCA2/4 with a DC50 (concentration for half-maximal degradation) of less than 100 nM and a Dmax (maximum degradation) of over 90% after 24 hours of treatment.[8]
These application notes provide detailed protocols for the use of PROTAC SMARCA2 degrader-32 in cell culture, including cell line selection, treatment, and downstream analysis of protein degradation and cellular effects.
Mechanism of Action
The mechanism of action for a SMARCA2-targeting PROTAC is illustrated in the following diagram. The PROTAC molecule facilitates the formation of a ternary complex between the SMARCA2 protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to SMARCA2, marking it for recognition and degradation by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 7. preludetx.com [preludetx.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SMARCA2 Degradation Assay via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex, using Western blotting. This technique is crucial for studying the effects of compounds like Proteolysis Targeting Chimeras (PROTACs) that are designed to induce the degradation of specific proteins.[1][2][3][4]
Introduction
SMARCA2, also known as BRM, is an ATPase subunit of the SWI/SNF complex, which plays a vital role in regulating gene expression by altering chromatin structure.[5] The targeted degradation of SMARCA2 is a promising therapeutic strategy for certain cancers, particularly those with mutations in the related SMARCA4 gene.[4][6] Western blotting is a fundamental and widely used technique to quantify the reduction in cellular SMARCA2 protein levels following treatment with a potential degrader molecule.[1] This document outlines the necessary steps to perform a robust and reproducible SMARCA2 degradation assay.
Signaling Pathway and Experimental Workflow
The experimental workflow for a SMARCA2 degradation assay involves treating cells with a compound of interest, followed by lysis, protein quantification, and subsequent analysis by Western blot to determine the level of SMARCA2 protein.
References
Application Notes and Protocols for Determining DC50 and Dmax of PROTAC SMARCA2 degrader-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. PROTAC SMARCA2 degrader-32 is a bifunctional molecule designed to target SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, for degradation. The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). This document provides detailed protocols for determining these critical parameters for this compound.
SMARCA2 is an ATPase subunit of the SWI/SNF chromatin-remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[1][2] By facilitating access to DNA, the SWI/SNF complex, with SMARCA2 as a key component, is involved in various cellular processes, including DNA repair, replication, and the control of cell growth and differentiation.[1]
Data Presentation
The following table summarizes the quantitative data for the activity of this compound.
| Compound Name | Cell Line | Target Protein | DC50 | Dmax | Treatment Time |
| This compound (compound I-446) | A549 | SMARCA2/SMARCA4 | <100 nM | >90% | 24 hours |
Signaling Pathway and Mechanism of Action
Experimental Protocols
The following protocols outline the determination of DC50 and Dmax for this compound using Western Blot analysis.
Protocol 1: Cell Culture and PROTAC Treatment
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Preparation: Prepare serial dilutions of this compound in complete growth medium from a concentrated DMSO stock. A typical concentration range to test would be from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: After the cells have adhered and reached the desired confluency, remove the existing medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle control well treated with medium containing the same final concentration of DMSO.
-
Incubation: Incubate the cells for 24 hours.
Protocol 2: Western Blot Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-SMARCA2 antibody (e.g., Abcam ab240648)[3]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After the 24-hour treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe for a loading control protein (e.g., β-actin) on the same membrane after stripping or on a separate gel.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
Protocol 3: Data Analysis and DC50/Dmax Determination
-
Densitometry: Quantify the band intensities for SMARCA2 and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the SMARCA2 band intensity to the corresponding loading control band intensity for each sample.
-
Percentage of Degradation: Calculate the percentage of SMARCA2 remaining relative to the vehicle control for each PROTAC concentration.
-
% SMARCA2 remaining = (Normalized SMARCA2 intensity in treated sample / Normalized SMARCA2 intensity in vehicle control) x 100
-
-
Dmax Calculation: The Dmax is the maximum percentage of protein degradation observed across the tested concentrations.
-
Dmax (%) = 100 - (lowest % SMARCA2 remaining)
-
-
DC50 Calculation: Plot the percentage of SMARCA2 remaining against the logarithm of the PROTAC concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the DC50 value, which is the concentration of the PROTAC that results in 50% degradation of the target protein.
Conclusion
These protocols provide a comprehensive framework for researchers to accurately determine the DC50 and Dmax values of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the characterization and further development of this potent SMARCA2-targeting PROTAC.
References
Application Notes and Protocols: In Vivo Xenograft Models for SMARCA2 Degrader Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF chromatin remodeling complex is a critical regulator of gene expression, and mutations in its subunits are implicated in a significant fraction of human cancers. One key subunit, SMARCA4 (also known as BRG1), is frequently mutated or lost in various tumor types, including non-small cell lung cancer (NSCLC).[1][2][3] In such cases, cancer cells often become dependent on the paralogous ATPase subunit, SMARCA2 (also known as BRM), for survival.[1][2][3][4] This synthetic lethal relationship has established SMARCA2 as a promising therapeutic target.[2][3][4]
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics designed to hijack the cell's natural protein disposal machinery to selectively eliminate target proteins.[5] Several potent and selective SMARCA2-degrading PROTACs have been developed, demonstrating significant anti-tumor activity in preclinical models of SMARCA4-deficient cancers.[2][3][5] This document provides detailed application notes and protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy and pharmacodynamics of SMARCA2 degraders.
Key Concepts and Signaling Pathways
The therapeutic strategy underpinning SMARCA2 degradation relies on the principle of synthetic lethality in the context of SMARCA4 deficiency. The following diagram illustrates this relationship and the mechanism of action for a SMARCA2 degrader.
Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-mutant cancer.
Data Presentation: Summary of Preclinical Xenograft Studies
The following tables summarize quantitative data from various preclinical studies of SMARCA2 degraders in xenograft models.
Table 1: SMARCA2 Degrader In Vivo Efficacy Studies
| Compound | Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| YDR1 | Lung Cancer | H1568 (SMARCA4-mutant) | 80 mg/kg, daily, oral gavage | Significant TGI reported | [5] |
| YD54 | Lung Cancer | H1568 (SMARCA4-mutant) | Not specified | Significant TGI reported | [5] |
| PRT3789 | Solid Tumors | SMARCA4-mutant models | Not specified | Significant anti-tumor activity | [1] |
| A947 | NSCLC | HCC515 (SMARCA4-mutant) | 40 mg/kg, single dose, IV | Efficacy observed | [6] |
| Cmpd-18 | NSCLC | NCI-H838 (SMARCA4 LoF) | Not specified | Potent anti-tumor efficacy | [7] |
| Unnamed | NSCLC | SMARCA4-mutant models | Not specified | Significant anti-tumor activity | [3] |
| Unnamed | Lymphoma | Syngeneic model | Not specified | Dose-dependent TGI | [2] |
Table 2: Pharmacodynamic Analysis of SMARCA2 Degradation in Xenograft Tumors
| Compound | Cell Line | Dosing Regimen | % SMARCA2 Degradation | Timepoint | Reference |
| YDR1 | H1568 | 80 mg/kg, 4 days, daily, oral | 87% | Post-treatment | [5] |
| YD54 | H1568 | Not specified | 76-96% | Post-treatment | [5] |
| PRT007 | Calu-6 (SMARCA4 WT) | Not specified | Decrease in SMARCA2, no change in SMARCA4 | Not specified | [4] |
| Cmpd-1 | NCI-H838 | 3 mg/kg, single dose, oral | Robust degradation | 3 and 24 hours | [8] |
| Cmpd-17 | HT1080 | 1-10 mg/kg, single dose | Dose-dependent degradation | 24 and 96 hours | [7] |
| Cmpd-9 | HT1080 | 1-10 mg/kg, single dose | Dose-dependent degradation (more selective than Cmpd-17) | 24 and 96 hours | [7] |
Experimental Protocols
The following diagram outlines a typical experimental workflow for evaluating a SMARCA2 degrader in a xenograft model.
References
Application Notes and Protocols for Measuring SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays to quantify the degradation of SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), a key therapeutic target in cancers with SMARCA4 mutations.[1][2] The selection of an appropriate assay depends on factors such as desired throughput, sensitivity, and the specific experimental question being addressed.
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[3][4][5] The degradation of SMARCA2 is a promising therapeutic strategy, particularly for cancers that have lost the function of the homologous protein SMARCA4, creating a synthetic lethal dependency on SMARCA2.[1][2] The development of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, has necessitated robust and reliable methods to measure the degradation of SMARCA2 in a cellular context.[6][7]
This document outlines several key cell-based assays for quantifying SMARCA2 degradation, including Western Blot, Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Luciferase-based Reporter Assays (e.g., HiBiT). Each section includes a detailed protocol and a summary of quantitative data from relevant studies.
Signaling Pathway and Degradation Workflow
The following diagrams illustrate the role of SMARCA2 in the SWI/SNF complex and the general workflow for a cell-based degradation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. SMARCA2 - Wikipedia [en.wikipedia.org]
- 6. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC SMARCA2 Degrader-32 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical chromatin remodeler, and mutations in its subunits are frequent drivers of various cancers. In non-small cell lung cancer (NSCLC), the SMARCA4 (BRG1) subunit is often inactivated. Tumors with SMARCA4 loss become dependent on its paralog, SMARCA2 (BRM), for survival, a concept known as synthetic lethality.[1] This dependency presents a promising therapeutic window for selectively targeting SMARCA4-mutant lung cancers.
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific proteins through the ubiquitin-proteasome system.[2] PROTAC SMARCA2 degrader-32 (also known as compound I-446) is a heterobifunctional molecule designed to hijack this system to selectively degrade SMARCA2.[3] By inducing the degradation of SMARCA2, this PROTAC is expected to exhibit potent and selective anti-tumor activity in SMARCA4-deficient lung cancer cell lines.
These application notes provide a summary of the activity of this compound and other relevant SMARCA2 degraders in lung cancer cell lines, along with detailed protocols for their in vitro evaluation.
Data Presentation
The following tables summarize the in vitro activity of this compound and other exemplary SMARCA2 degraders in various lung cancer cell lines. This data highlights the selective degradation of SMARCA2 and the subsequent inhibition of cell viability, particularly in SMARCA4-mutant contexts.
Table 1: Degradation Activity of PROTAC SMARCA2 Degraders in Lung Cancer Cell Lines
| PROTAC Compound | Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| PROTAC SMARCA2/4-degrader-32 (I-446) | A549 | Deficient | <100 | >90 | 24 | [3] |
| A947 | SW1573 | Mutant | ~10 | >90 | 20 | [4] |
| SMD-3236 | H838 | Deficient | <1 | >95 | 24 | [5] |
| GLR-203101 | A549 | Deficient | - | Dose-dependent degradation | - | [6] |
| PRT004 | NCI-H1693 | Deleted | Potent Degradation | - | - | [7] |
| PRT004 | NCI-H520 | Wild-type | No significant degradation | - | - | [7] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of PROTAC SMARCA2 Degraders in Lung Cancer Cell Lines
| PROTAC Compound | Cell Line | SMARCA4 Status | IC50 (µM) | Assay Duration (days) | Reference |
| A947 | H1944 | Mutant | Potent Inhibition | - | |
| A947 | Calu6 | Wild-type | Less Potent Inhibition | - | |
| SMD-3236 | Panel of SMARCA4-deficient lines | Deficient | Potent Inhibition | - | [5] |
| SMD-3236 | Panel of SMARCA4 wild-type lines | Wild-type | Minimal Activity | - | [5] |
| GLR-203101 | H1568, A549 | Deficient | Selective Inhibition | - | [6] |
| GLR-203101 | SMARCA4 wild-type lines | Wild-type | Reduced Effect | - | [6] |
| PRT004 | NCI-H1693 | Deleted | Potent Inhibition | 7 | [7] |
| PRT004 | NCI-H520 | Wild-type | No significant inhibition | 7 | [7] |
IC50: Half-maximal inhibitory concentration.
Mandatory Visualizations
Mechanism of Action of this compound.
SMARCA2 Signaling in SMARCA4-Deficient Lung Cancer.
Experimental Workflow for Evaluating this compound.
Experimental Protocols
Western Blot Analysis for SMARCA2 Degradation
This protocol is for determining the degradation of SMARCA2 protein in lung cancer cell lines following treatment with this compound.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H1568, NCI-H520)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SMARCA2
-
Primary antibody: anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the corresponding loading control.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
Lung cancer cell lines
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of the degrader to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
Materials:
-
Lung cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Plate a low, predetermined number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
-
Compound Treatment:
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the plates for an extended period (e.g., 10-14 days), allowing colonies to form.
-
-
Colony Fixation and Staining:
-
When colonies in the control wells are of a sufficient size (at least 50 cells), aspirate the medium.
-
Gently wash the wells with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes.
-
Remove the fixation solution and let the plates air dry.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 20-30 minutes.
-
Wash the plates with water to remove excess stain and let them air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction against the PROTAC concentration.
-
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 7. preludetx.com [preludetx.com]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis of SMARCA2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] This technology offers a promising strategy for targeting proteins that have been traditionally considered "undruggable."[1] SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex, has emerged as a synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[2][3] Consequently, the development of SMARCA2-targeting PROTACs is an area of intense research.
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of several leading SMARCA2 PROTACs, including YDR1, YD54, ACBI2, SMD-3040, and A947. Detailed protocols for key experimental procedures are provided to guide researchers in the evaluation of these and other SMARCA2 degraders.
Data Presentation: Comparative Analysis of SMARCA2 PROTACs
The following tables summarize the available quantitative data for prominent SMARCA2 PROTACs to facilitate their comparison.
Table 1: In Vitro Pharmacodynamic Parameters of SMARCA2 PROTACs
| PROTAC | Cell Line | DC50 (nM) for SMARCA2 | Dmax (%) for SMARCA2 | Selectivity (SMARCA2 vs. SMARCA4) | E3 Ligase Recruited | Reference |
| YDR1 | H1792 | 2.1 (24h), 1.6 (48h) | >95% (24h), >95% (48h) | Moderately selective | Cereblon | [4] |
| YD54 | H1792 | 8.1 (24h), 16 (48h) | 98.9% (24h), 99.2% (48h) | Moderately selective | Cereblon | [4] |
| ACBI2 | Human Whole Blood | - | Near-complete | Selective degradation of SMARCA2 over SMARCA4 | VHL | [5][6] |
| SMD-3040 | Multiple | Low nanomolar | >90% | Excellent | VHL | [7] |
| A947 | SW1573 | ~2 (In-Cell Western) | >90% | Selective degradation of SMARCA2 | VHL | [8][9] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation.
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of SMARCA2 PROTACs
| PROTAC | Animal Model | Dosing | Oral Bioavailability (%) | T1/2 (hours) | In Vivo SMARCA2 Degradation | Reference |
| YDR1 | C57BL/6 Mice | 80 mg/kg, oral, daily for 21 days | Robust | >24 | 87% degradation in xenograft tumors | [4] |
| YD54 | Mice | - | Orally bioavailable | 6 | Potent degradation in tissues and tumors | [4] |
| ACBI2 | Mice & Rats | - | 22% (mice), 16% (rats) | - | Near-complete degradation in xenograft models | [5] |
| SMD-3040 | Xenograft Models | Well-tolerated doses | - | - | Strong tumor growth inhibition | [7] |
| A947 | SMARCA4-mutant models | - | - | - | Efficacious in vivo | [3] |
T1/2: Half-life.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of SMARCA2 PROTACs.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot Analysis of SMARCA2 Degradation
This protocol is for quantifying the degradation of SMARCA2 in cultured cells following treatment with a PROTAC.[10][11]
Materials:
-
Cell line of interest (e.g., SMARCA4-deficient cancer cell line)
-
SMARCA2 PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest. b. Treat cells with varying concentrations of the SMARCA2 PROTAC or vehicle control for the desired duration (e.g., 24, 48 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells, scrape, and collect the lysate. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the SMARCA2 protein levels to the loading control. d. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Mass Spectrometry-Based Proteomic Analysis
This protocol provides a general workflow for the global proteomic analysis of cells treated with a SMARCA2 PROTAC to assess selectivity and identify off-target effects.[12][13][14]
Materials:
-
Cell line of interest
-
SMARCA2 PROTAC and vehicle control
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Sample cleanup columns (e.g., C18)
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation: a. Treat cells with the SMARCA2 PROTAC or vehicle control. b. Lyse the cells and extract proteins as described in the Western blot protocol. c. Reduce the proteins with DTT and alkylate with iodoacetamide. d. Digest the proteins into peptides using trypsin overnight. e. Clean up the peptide samples using C18 columns.
-
LC-MS/MS Analysis: a. Inject the peptide samples into the LC-MS/MS system. b. Separate the peptides using a liquid chromatography gradient. c. Analyze the eluting peptides by mass spectrometry, acquiring both MS1 and MS2 spectra.
-
Data Analysis: a. Process the raw mass spectrometry data using a suitable software package. b. Search the data against a protein database to identify and quantify proteins. c. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment. d. Assess the selectivity of the PROTAC by comparing the degradation of SMARCA2 to all other quantified proteins.
Protocol 3: In-Cell Western Assay
This is a higher-throughput method for quantifying protein levels directly in multi-well plates.[15][16]
Materials:
-
Adherent cell line of interest
-
SMARCA2 PROTAC and vehicle control
-
Black-walled multi-well plates
-
Fixation solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibody against SMARCA2
-
Infrared dye-conjugated secondary antibody
-
Infrared imaging system
Procedure:
-
Cell Plating and Treatment: a. Seed cells in a black-walled 96-well plate and allow them to adhere. b. Treat cells with a serial dilution of the SMARCA2 PROTAC or vehicle control.
-
Fixation and Permeabilization: a. After treatment, fix the cells with 4% formaldehyde for 20 minutes. b. Wash the cells with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Immunostaining: a. Block the cells with blocking buffer for 1.5 hours. b. Incubate with the primary antibody against SMARCA2 overnight at 4°C. c. Wash the cells with PBS containing 0.1% Tween 20. d. Incubate with the infrared dye-conjugated secondary antibody for 1 hour in the dark.
-
Imaging and Analysis: a. Wash the cells. b. Scan the plate using an infrared imaging system. c. Quantify the fluorescence intensity in each well. d. Normalize the signal to a cell staining dye or a housekeeping protein. e. Plot the normalized intensity versus PROTAC concentration to determine DC50 and Dmax.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of SMARCA2 target genes following PROTAC treatment.[17][18][19]
Materials:
-
Treated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from PROTAC-treated and control cells using an RNA extraction kit. b. Assess RNA quality and quantity. c. Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction: a. Prepare the qPCR reaction mix containing the master mix, primers, and cDNA. b. Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression using the ΔΔCt method. c. Compare the gene expression levels in PROTAC-treated samples to the vehicle-treated controls.
Conclusion
The pharmacokinetic and pharmacodynamic characterization of SMARCA2 PROTACs is crucial for their preclinical and clinical development. The data and protocols presented in these application notes provide a valuable resource for researchers working to advance this promising therapeutic strategy for SMARCA4-deficient cancers. Careful consideration of experimental design and rigorous data analysis are essential for obtaining reliable and reproducible results.
References
- 1. Journey of PROTAC: From Bench to Clinical Trial and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MSV000089176 - Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - OmicsDI [omicsdi.org]
- 3. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. epfl.ch [epfl.ch]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 19. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols for PROTAC SMARCA2/4 Degrader-32
For Research Use Only.
Introduction
PROTAC SMARCA2/4 Degrader-32 (also known as compound I-446) is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the chromatin remodeling proteins SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) and SMARCA4 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 4). These two proteins are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome positioning. By inducing the degradation of SMARCA2 and SMARCA4, this PROTAC provides a powerful tool for studying the roles of these proteins in chromatin structure and gene regulation. This document provides detailed protocols for the application of PROTAC SMARCA2/4 Degrader-32 in cell-based assays to study its effects on protein degradation, cell viability, and chromatin remodeling.
Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a target protein. PROTAC SMARCA2/4 Degrader-32 consists of a ligand that binds to the SMARCA2/4 proteins, a linker, and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation leads to the ubiquitination of SMARCA2/4, marking them for degradation by the 26S proteasome.
Data Presentation
Quantitative Degradation Data
The following table summarizes the degradation efficiency of PROTAC SMARCA2/4 Degrader-32 in a cancer cell line.
| Compound Name | Target(s) | Cell Line | DC50 | Dmax | Treatment Time |
| PROTAC SMARCA2/4 Degrader-32 | SMARCA2, SMARCA4 | A549 | <100 nM | >90% | 24 hours[1] |
DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.
Comparative Data of Other SMARCA2/4 Degraders
For comparative purposes, the table below includes data from other published SMARCA2/4 PROTAC degraders.
| Compound Name | Target(s) | E3 Ligase Ligand | Cell Line | DC50 (SMARCA2) | DC50 (SMARCA4) |
| PROTAC SMARCA2/4-degrader-6 (I-438) | SMARCA2, SMARCA4 | VHL | MV4-11 | <100 nM | <100 nM[2] |
| PROTAC SMARCA2/4-degrader-4 (I-434) | SMARCA2, SMARCA4 | VHL | MV411, A549 | <100 nM | <100 nM[3] |
| PROTAC SMARCA2/4-degrader-31 (I-280) | SMARCA2, SMARCA4 | Not Specified | A549, MV411 | <100 nM | <100 nM[4] |
| ACBI1 | SMARCA2, SMARCA4 | VHL | Various | Not Specified | Not Specified[5] |
Experimental Protocols
The following are general protocols that can be adapted for use with PROTAC SMARCA2/4 Degrader-32. Optimization may be required for specific cell lines and experimental conditions.
Western Blotting for SMARCA2/4 Degradation
This protocol is for determining the dose-dependent degradation of SMARCA2 and SMARCA4.
Materials:
-
PROTAC SMARCA2/4 Degrader-32
-
Cell line of interest (e.g., A549)
-
Cell culture medium and supplements
-
6-well plates
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of PROTAC SMARCA2/4 Degrader-32 in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). Replace the medium in the wells with the medium containing the degrader or vehicle.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SMARCA2 and SMARCA4 signals to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for assessing the effect of SMARCA2/4 degradation on cell proliferation and viability.
Materials:
-
PROTAC SMARCA2/4 Degrader-32
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well plates (opaque-walled for luminescent assays)
-
DMSO (vehicle control)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of PROTAC SMARCA2/4 Degrader-32 in culture medium. Add the diluted compound or vehicle to the wells.
-
Incubation: Incubate the plate for a chosen duration (e.g., 72 hours).
-
Assay Procedure (CellTiter-Glo® example):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)
This protocol is to investigate how the degradation of SMARCA2/4 affects the chromatin landscape, such as histone modifications or transcription factor binding at specific gene loci.
Materials:
-
PROTAC SMARCA2/4 Degrader-32
-
Cell line of interest
-
Cell culture medium and supplements
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (B1666218) (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication or micrococcal nuclease (for chromatin shearing)
-
ChIP-grade antibody against a histone mark (e.g., H3K27ac) or a transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for qPCR
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with PROTAC SMARCA2/4 Degrader-32 or vehicle for the desired time.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclei in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with a ChIP-grade antibody of interest or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by incubating at 65°C with NaCl.
-
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers for specific gene promoters or enhancers to determine changes in the occupancy of the protein of interest.
SMARCA2/4 Signaling in Chromatin Remodeling
References
Application Notes and Protocols: Experimental Design for SMARCA2 Degradation Time-Course Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is a key protein in the regulation of gene expression. It functions as one of two mutually exclusive catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex alters the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and regulating gene expression.[4] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components, including SMARCA2, attractive therapeutic targets.[1][5][6]
Targeted protein degradation, often utilizing Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality.[7][8][9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.[8][10] This approach offers a distinct advantage over traditional inhibition by eliminating the entire protein.
This document provides a detailed experimental framework for conducting time-course studies to characterize the degradation kinetics and downstream cellular consequences of a novel SMARCA2 degrader. The protocols outlined below cover essential assays for measuring protein and mRNA levels, assessing global proteomic changes, and evaluating cellular viability.
Signaling Pathway and Degradation Mechanism
SMARCA2 is a core component of the SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel nucleosomes.[2][5] This remodeling activity can lead to either activation or repression of gene transcription, depending on the genomic context and the association with other regulatory proteins. The degradation of SMARCA2 is induced by a PROTAC that binds to both SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin to SMARCA2, marking it for degradation by the 26S proteasome.
SMARCA2 degradation pathway via a PROTAC molecule.
Experimental Workflow
A time-course study is crucial for understanding the kinetics of SMARCA2 degradation and the subsequent cellular responses. The following workflow outlines the key steps. It is recommended to include both early (0-8 hours) and late (12-72 hours) time points to capture the initial degradation event and downstream effects.[8][9]
Experimental workflow for time-course studies.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line known to express SMARCA2 (e.g., a SMARCA4-mutant non-small cell lung cancer line) in appropriate multi-well plates. The seeding density should allow for logarithmic growth throughout the experiment.
-
Degrader Preparation: Prepare a stock solution of the SMARCA2 degrader in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the SMARCA2 degrader or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
Western Blotting for SMARCA2 Protein Quantification
This protocol is for assessing the levels of SMARCA2 protein at different time points after treatment.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize SMARCA2 levels to a loading control (e.g., GAPDH or β-actin).
-
RT-qPCR for SMARCA2 mRNA Quantification
This protocol measures changes in SMARCA2 gene expression, which can indicate potential transcriptional feedback mechanisms.
-
RNA Isolation:
-
At each time point, lyse cells directly in the culture plate using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit with random primers or oligo(dT) primers.[13]
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Calculate the relative expression of SMARCA2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control at each time point.[15]
-
Global Proteomics using Mass Spectrometry
This analysis provides an unbiased view of changes in the proteome following SMARCA2 degradation, helping to identify downstream targets and off-target effects.[16]
-
Sample Preparation:
-
Prepare cell lysates as described for Western Blotting.
-
Perform in-solution or in-gel digestion of proteins with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label the resulting peptides from each time point with different TMT reagents to enable multiplexed quantitative analysis.[10]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).[17]
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Normalize the data and perform statistical analysis to identify proteins that are significantly up- or down-regulated at each time point compared to the control.
-
Cell Viability Assay
This assay determines the effect of SMARCA2 degradation on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[18][19][20]
-
Assay Setup:
-
Seed cells in opaque-walled 96- or 384-well plates.
-
Include wells with medium only for background measurement.[21]
-
-
Treatment:
-
Treat cells with a dose-response of the SMARCA2 degrader and incubate for the desired time points (e.g., 72 hours).
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate to room temperature for approximately 30 minutes.[19]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18][19]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence and normalize the data to the vehicle-treated control cells.
-
Plot the results as percent viability versus degrader concentration to determine the IC50 value.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison across time points and treatments.
Table 1: Time-Course of SMARCA2 Protein Degradation
| Time Point (hours) | Treatment (Concentration) | Normalized SMARCA2 Protein Level (vs. Vehicle, Mean ± SD) |
| 0 | Vehicle | 1.00 ± 0.05 |
| 2 | 100 nM Degrader | 0.75 ± 0.08 |
| 4 | 100 nM Degrader | 0.42 ± 0.06 |
| 8 | 100 nM Degrader | 0.15 ± 0.03 |
| 12 | 100 nM Degrader | 0.08 ± 0.02 |
| 24 | 100 nM Degrader | 0.05 ± 0.02 |
| 48 | 100 nM Degrader | 0.12 ± 0.04 |
| 72 | 100 nM Degrader | 0.25 ± 0.07 |
Table 2: Time-Course of SMARCA2 mRNA Expression
| Time Point (hours) | Treatment (Concentration) | Relative SMARCA2 mRNA Fold Change (vs. Vehicle, Mean ± SD) |
| 4 | 100 nM Degrader | 1.1 ± 0.1 |
| 8 | 100 nM Degrader | 1.2 ± 0.15 |
| 24 | 100 nM Degrader | 1.5 ± 0.2 |
| 48 | 100 nM Degrader | 1.3 ± 0.18 |
Table 3: Cell Viability after 72-hour Treatment
| Treatment (Concentration) | Percent Viability (vs. Vehicle, Mean ± SD) |
| 1 nM Degrader | 98 ± 4 |
| 10 nM Degrader | 85 ± 6 |
| 100 nM Degrader | 52 ± 5 |
| 1 µM Degrader | 21 ± 3 |
Data Interpretation
The relationship between the different experimental readouts provides a comprehensive understanding of the degrader's mechanism of action.
Logical relationship between experimental readouts.
By correlating the timing of SMARCA2 protein loss with changes in mRNA levels, the global proteome, and ultimately cell viability, researchers can build a strong mechanistic rationale for the observed phenotype. For example, rapid protein degradation followed by changes in the expression of known SMARCA2 target genes and a subsequent decrease in cell viability would provide compelling evidence for on-target activity of the degrader.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SMARCA2 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Gene - SMARCA2 [maayanlab.cloud]
- 6. portlandpress.com [portlandpress.com]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. RT-qPCR – Quantitative Reverse Transcription PCR [sigmaaldrich.com]
- 14. gene-quantification.de [gene-quantification.de]
- 15. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteomics Propels Protein Degradation Studies in San Diego - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed SMARCA2 Degradation with PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SMARCA2-targeting PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My SMARCA2-targeting PROTAC is not showing any degradation. What are the first steps I should take?
A1: When observing a lack of SMARCA2 degradation, a systematic evaluation of the entire PROTAC mechanism is essential.[1] The initial steps should focus on verifying the fundamental aspects of your experimental system and the PROTAC's activity. First, confirm that your cell line expresses sufficient endogenous levels of both SMARCA2 and the recruited E3 ligase (e.g., VHL or Cereblon) using Western blotting or qPCR.[2][3] Low expression of the E3 ligase is a common reason for the failure of PROTACs that depend on it.[3] Next, perform a dose-response experiment with a wide concentration range of your PROTAC (e.g., 0.1 nM to 10 µM) to rule out suboptimal concentration or a potential "hook effect".[1][2]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2][4] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either SMARCA2 or the E3 ligase, rather than the productive ternary complex (SMARCA2-PROTAC-E3 Ligase) required for degradation.[2][4] To mitigate this, it is crucial to perform a dose-response experiment to identify the optimal concentration range for degradation.[2] If you observe a hook effect, subsequent experiments should be performed at concentrations at or below the optimal level (DC50).
Q3: I've confirmed my PROTAC isn't working. How do I systematically troubleshoot the issue?
A3: A stepwise approach is recommended to pinpoint the stage at which the PROTAC is failing.[1] This involves sequentially investigating:
-
Cellular Permeability and Stability: Is the PROTAC getting into the cells and remaining intact?
-
Target and E3 Ligase Engagement: Is the PROTAC binding to SMARCA2 and the E3 ligase within the cell?
-
Ternary Complex Formation: Are SMARCA2, the PROTAC, and the E3 ligase forming a stable ternary complex?
-
Ubiquitination: Is SMARCA2 being ubiquitinated upon PROTAC treatment?
-
Proteasomal Degradation: Is the proteasome functional and degrading the ubiquitinated SMARCA2?
The following sections provide detailed guides for troubleshooting each of these steps.
Troubleshooting Guides
Problem 1: No or Poor Degradation of SMARCA2
This is the most common issue, and a logical workflow can help identify the root cause.
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
PROTACs are often large molecules that may struggle to cross the cell membrane.[4] Additionally, they can be unstable in cell culture media.
-
Recommended Assays:
-
LC-MS/MS Analysis of Cell Lysate: To directly quantify the intracellular concentration of the PROTAC.
-
Cellular Uptake Assays: To measure the transport of the PROTAC into cells.[5]
-
Media Stability Assay: Incubate the PROTAC in cell culture media for the duration of the experiment and quantify its integrity using LC-MS.
-
-
Solutions:
-
Improve Cellular Permeability: Modify the PROTAC to reduce polarity or introduce features that enhance cell uptake.[4] Prodrug strategies can also be employed to mask polar groups.[6]
-
Increase Metabolic Stability: Modify the linker to block sites of metabolism. For instance, replacing metabolically unstable groups or using cyclic linkers can improve stability.[6]
-
The PROTAC may not be binding to its intended targets within the cell.
-
Recommended Assays:
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a protein upon ligand binding.[1] A shift in the melting curve of SMARCA2 or the E3 ligase in the presence of the PROTAC indicates target engagement.
-
NanoBRET™ Target Engagement Assays: A live-cell method to determine the binding affinity of the PROTAC to both the target protein and the E3 ligase in their physiological context.[1]
-
-
Solutions:
-
Optimize the Target-Binding Warhead: If engagement with SMARCA2 is weak, a more potent and selective binder may be required.
-
Change the E3 Ligase Recruiter: If engagement with the E3 ligase is poor, consider switching to a different E3 ligase recruiter.
-
Even if the PROTAC binds to both SMARCA2 and the E3 ligase individually, it may not efficiently bring them together to form a stable ternary complex, which is crucial for ubiquitination.[4]
-
Recommended Assays:
-
Co-Immunoprecipitation (Co-IP): A standard method to verify the formation of the ternary complex within cells.[1]
-
Biophysical Assays (SPR, BLI, ITC): These techniques provide valuable information on the kinetics and thermodynamics of ternary complex formation.[7]
-
Proximity Assays (FRET, NanoBRET®): These assays measure the proximity of the target protein and the E3 ligase induced by the PROTAC in live cells.[8][9]
-
-
Solutions:
-
Linker Optimization: The length, composition, and attachment points of the linker are critical for the stability and conformation of the ternary complex. Systematically varying the linker can improve ternary complex formation.
-
Structural Biology: Obtaining a crystal structure of the ternary complex can provide invaluable insights for rational PROTAC design.[10]
-
A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate SMARCA2.
-
Recommended Assay:
-
In-Cell Ubiquitination Assay: This assay directly assesses whether SMARCA2 is being ubiquitinated in the presence of the PROTAC.
-
-
Solutions:
-
Linker Redesign: The geometry of the ternary complex is critical for productive ubiquitination. Modifying the linker can alter this geometry.
-
Change E3 Ligase: Different E3 ligases have distinct requirements for substrate presentation. Switching to a different E3 ligase may lead to productive ubiquitination.
-
The final step in the PROTAC-mediated degradation pathway is the degradation of the ubiquitinated target by the proteasome.
-
Recommended Control Experiment:
-
Proteasome Inhibitor Co-treatment: Co-treat cells with your PROTAC and a known proteasome inhibitor (e.g., MG132). If the PROTAC is working correctly, inhibition of the proteasome should lead to an accumulation of ubiquitinated SMARCA2 and a rescue of SMARCA2 degradation. This confirms that the upstream steps of the pathway are functional.[2]
-
Problem 2: Off-Target Effects and Toxicity
Your PROTAC may be degrading SMARCA2 but also causing unintended cell death or degradation of other proteins.
-
Recommended Assays:
-
Solutions:
-
Optimize the Target-Binding Warhead: Use a more selective binder for SMARCA2 to reduce off-target binding.[4]
-
Modify the Linker: The linker can influence which proteins are presented for ubiquitination.[4]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates, and switching may reduce off-target effects.[4]
-
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol is used to quantify the amount of SMARCA2 protein in cells after PROTAC treatment.[3][12]
Materials:
-
Cell culture reagents
-
SMARCA2-targeting PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of the SMARCA2 PROTAC and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples, add Laemmli buffer, and boil at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.[12]
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol determines if SMARCA2 is ubiquitinated following PROTAC treatment.[1]
Materials:
-
Same as Western Blot protocol, plus:
-
Proteasome inhibitor (e.g., MG132)
-
IP lysis buffer (non-denaturing)
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin primary antibody
Procedure:
-
Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC. Co-treat a set of cells with a proteasome inhibitor for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[1]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-SMARCA2 antibody overnight at 4°C to immunoprecipitate SMARCA2.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody that recognizes ubiquitin. A smear of high molecular weight bands will indicate ubiquitination of SMARCA2.
-
Signaling Pathways and Workflows
Caption: The mechanism of action for a SMARCA2-targeting PROTAC.
Quantitative Data Summary
Table 1: Key Parameters for Evaluating PROTAC Efficacy
| Parameter | Description | Typical Assay |
| DC50 | The concentration of PROTAC that results in 50% degradation of the target protein.[12] | Western Blot |
| Dmax | The maximum percentage of protein degradation achieved.[12] | Western Blot |
| t1/2 | The time required to achieve 50% of the maximal degradation. | Time-Course Western Blot |
Table 2: Example Data for a Successful SMARCA2 PROTAC
| Cell Line | SMARCA2 DC50 (nM) | Dmax (%) | Time for Dmax (hours) |
| SMARCA4-mutant NSCLC | 300 | ~65 | 18 |
| SMARCA4-WT NSCLC | >1000 | <20 | 18 |
| Data is illustrative and based on published findings for SMARCA2/4 degraders.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Navigating the PROTAC Maze: A Guide to Overcoming the Hook Effect
Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you understand and overcome the "hook effect," a common experimental artifact that can complicate the interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped or U-shaped dose-response curve, rather than a typical sigmoidal curve.[2][3]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][2][4][5] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2][] However, at excessive concentrations, the PROTAC molecules are more likely to independently bind to either the target protein or the E3 ligase, forming inactive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][2][4][5] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][2]
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentration does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[2] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[2]
Q5: Can the choice of E3 ligase influence the hook effect?
A5: Yes, the choice of E3 ligase and its corresponding ligand in the PROTAC can influence the stability and cooperativity of the ternary complex.[1] Different E3 ligases have varying expression levels and affinities for their ligands, which can alter the concentration at which the hook effect is observed.[1]
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic hook effect.[2]
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to fully characterize the bell-shaped curve.[1][2][3]
-
Determine Optimal Concentration (Dmax): Identify the concentration that achieves the maximum degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[2]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (see Experimental Protocols section) to directly measure ternary complex formation at different PROTAC concentrations. This will help correlate the hook effect with reduced ternary complex stability.[2]
-
Problem 2: I don't observe any degradation at any of the concentrations I've tested.
-
Possible Causes & Solutions:
-
Concentration Range is Too High or Too Low: You may be working entirely within the hook effect region (too high) or below the effective concentration (too low). Test a very broad concentration range (e.g., 1 pM to 100 µM).[2]
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[1][4] Consider using permeability assays to confirm cellular uptake or modify the PROTAC linker to improve its physicochemical properties.[1][4]
-
Insufficient E3 Ligase Expression: The recruited E3 ligase (e.g., Cereblon or VHL) must be present in your cell line. Confirm its expression using Western blot or qPCR.[1]
-
Compound Instability: Ensure your PROTAC is stored correctly and prepare fresh stock solutions.[1]
-
Experimental Variability: Standardize cell culture conditions, including passage number and seeding density, as these can affect protein expression and the ubiquitin-proteasome system.[4]
-
Problem 3: How can I confirm that the observed protein loss is due to proteasomal degradation?
-
Solution: Co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or carfilzomib).[1] If the degradation of your target protein is blocked in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.[1]
Strategies to Mitigate the Hook Effect
-
Optimize PROTAC Concentration: Conduct a detailed dose-response experiment to identify the optimal concentration range for maximal degradation and to pinpoint the onset of the hook effect.[1]
-
Enhance Ternary Complex Stability through Rational Design:
-
Promote Positive Cooperativity: Design PROTACs where the binding of one protein partner (target or E3 ligase) increases the affinity for the other.[7][8] This stabilizes the ternary complex over the binary complexes.[4][7]
-
Optimize the Linker: The length, rigidity, and composition of the linker are critical for optimal ternary complex formation.[3][4] Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[3][4]
-
-
Balance Binary Binding Affinities: A significant imbalance in the PROTAC's binding affinities for the target protein and the E3 ligase can exacerbate the hook effect.[7] Aim for more balanced affinities through rational design of the warhead and E3 ligase ligand.[7]
Data Presentation
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0.1 | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 15 (Dmax) |
| 1000 | 50 |
| 10000 | 80 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.[1]
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Definition | How it's Determined |
| DC50 | The concentration of PROTAC at which 50% of the target protein is degraded. | From the dose-response curve. |
| Dmax | The maximum percentage of target protein degradation achieved. | The lowest point on the dose-response curve. |
| IC50 | The concentration of a drug that inhibits a biological process by 50%. | From a cell viability or proliferation assay.[9][10] |
Experimental Protocols
1. Dose-Response Analysis by Western Blot
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
-
Cell Seeding: Plate cells (e.g., MCF-7) in 12-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare serial dilutions of the PROTAC in complete medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[1][2]
-
Treatment: Treat the cells with varying concentrations of the PROTAC for a predetermined time (typically 4-24 hours).[1] Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15 µg) onto an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[1]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.[1]
2. Ternary Complex Formation Assays
Directly measuring the formation of the ternary complex is crucial for understanding the hook effect.
-
NanoBRET™ Ternary Complex Assay (Cell-Based):
-
This assay measures the proximity of the target protein and the E3 ligase in live cells.[2][11]
-
The target protein is fused to NanoLuc® luciferase (donor), and the E3 ligase is fused to HaloTag® (acceptor).[11]
-
PROTAC-induced proximity brings the donor and acceptor close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur.[11]
-
A bell-shaped curve when plotting the NanoBRET ratio against PROTAC concentration is indicative of the hook effect.[2]
-
-
Co-Immunoprecipitation (Co-IP):
-
Treat cells with the PROTAC, often in the presence of a proteasome inhibitor to stabilize the ternary complex.[2]
-
Lyse the cells using a non-denaturing buffer.[2]
-
Immunoprecipitate the target protein using a specific antibody.[2]
-
Perform a Western blot on the immunoprecipitated sample and probe for the E3 ligase to confirm the presence of the ternary complex.
-
-
Biophysical Assays (In Vitro):
-
Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC): These techniques can be used to measure the binding kinetics and thermodynamics of binary and ternary complex formation, providing insights into cooperativity.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and E3 ligase in solution. An increase in the TR-FRET ratio indicates ternary complex formation.[4]
-
Visualizations
Caption: The PROTAC mechanism and the cause of the hook effect.
Caption: A workflow for troubleshooting the hook effect.
Caption: Experimental workflow for Western blot-based degradation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ternary Complex Formation [promega.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PROTAC SMARCA2 degrader-32 concentration and incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration and incubation time of PROTAC SMARCA2 degrader-32 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a SMARCA2 PROTAC degrader?
A1: PROTAC (Proteolysis Targeting Chimera) SMARCA2 degraders are heterobifunctional molecules designed to induce the degradation of the SMARCA2 protein.[1] They consist of a ligand that binds to the SMARCA2 protein, another ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them.[1] This forms a ternary complex, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.[1][2] SMARCA2 is a subunit of the SWI/SNF chromatin remodeling complex, and its degradation can impact gene expression and cell proliferation, particularly in cancers with mutations in the SMARCA4 gene.[3][4][5]
Q2: What are the key parameters to consider when optimizing SMARCA2 degrader-32 concentration?
A2: The two primary parameters to determine are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][6]
-
DC50: The concentration of the degrader required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation achievable with the degrader.
It is crucial to perform a dose-response experiment with a wide range of concentrations to accurately determine these values.[7]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC.[7][8] This occurs because the high concentration of the degrader leads to the formation of binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[1][7] To mitigate the hook effect, it is essential to perform a wide dose-response curve to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve if the hook effect is present.[7][8]
Troubleshooting Guide
Problem 1: No or poor degradation of SMARCA2 is observed.
| Potential Cause | Recommended Solution |
| Suboptimal Degrader Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.[6] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal degradation window. Some degraders act quickly, while others require longer incubation.[9][10] |
| Poor Cell Permeability | While not easily modifiable for a specific degrader, consider that large PROTAC molecules may have difficulty crossing the cell membrane.[7] |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your cell line using Western blot or qPCR.[8] |
| Inefficient Ternary Complex Formation | The linker length and composition are critical for the formation of a stable ternary complex.[8] While not alterable for a given compound, this is a key consideration in PROTAC design. |
| Proteasome Inhibition | Ensure that other compounds in your cell culture medium are not inhibiting the proteasome. Include a positive control with a known proteasome inhibitor like MG132 to confirm proteasome activity.[6] |
| Cell Health and Confluency | Use healthy, low-passage number cells and maintain consistent cell confluency for experiments, as these factors can affect the ubiquitin-proteasome system.[7] |
Problem 2: Incomplete SMARCA2 degradation (high Dmax).
| Potential Cause | Recommended Solution |
| High Protein Synthesis Rate | The cell may be synthesizing new SMARCA2 protein, counteracting the degradation. A shorter treatment time might reveal more significant initial degradation.[6] |
| PROTAC Instability | Assess the stability of the SMARCA2 degrader-32 in your cell culture medium over the course of the experiment. |
| "Hook Effect" | As mentioned previously, very high concentrations can be less effective. Ensure you have tested a range of concentrations to find the optimal point of degradation.[8] |
Experimental Protocols
Dose-Response Experiment to Determine DC50 and Dmax
This protocol outlines the steps to determine the potency and efficacy of SMARCA2 degrader-32.
Materials:
-
SMARCA2 degrader-32
-
Cell line of interest (e.g., A549)[11]
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
-
Lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of lysis (typically 70-80% confluency).
-
Compound Preparation: Prepare a serial dilution of SMARCA2 degrader-32 in complete culture medium. A typical concentration range would be 8-12 dilutions spanning from picomolar to micromolar. Include a vehicle control (e.g., DMSO).[6]
-
Cell Treatment: Remove the medium from the cells and add the medium containing the different concentrations of the degrader. Incubate for a fixed time (e.g., 24 hours).[11]
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein amounts for each sample.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with a primary antibody against SMARCA2 and a loading control (e.g., GAPDH, α-Tubulin).
-
Incubate with a secondary antibody and detect the bands.
-
-
Data Analysis:
-
Quantify the band intensities for SMARCA2 and the loading control.
-
Normalize the SMARCA2 signal to the loading control.
-
Plot the percentage of SMARCA2 remaining relative to the vehicle control against the log of the degrader concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[1][12]
-
Time-Course Experiment to Determine Optimal Incubation Time
This protocol helps to understand the kinetics of SMARCA2 degradation.
Procedure:
-
Cell Seeding: Seed cells as described in the dose-response protocol.
-
Cell Treatment: Treat the cells with a fixed concentration of SMARCA2 degrader-32 (e.g., a concentration around the DC50 or one that gives significant degradation).
-
Time Points: Lyse the cells at various time points after treatment (e.g., 0, 2, 4, 8, 16, 24, 48 hours).[9]
-
Analysis: Perform Western blotting and data analysis as described in the dose-response protocol to determine the time at which maximum degradation occurs.
Quantitative Data Summary
Table 1: Reported Degradation Parameters for various SMARCA2 PROTACs
| Degrader | Cell Line | Incubation Time | DC50 | Dmax | Reference |
| PROTAC SMARCA2/4-degrader-32 | A549 | 24 h | <100 nM | >90% | [11] |
| YDR1 | H1792 | 24 h | 69 nM | 87% | [13] |
| YDR1 | H1792 | 48 h | 60 nM | 94% | [13] |
| YD54 | H1792 | 24 h | 8.1 nM | 98.9% | [13] |
| YD54 | H1792 | 48 h | 16 nM | 99.2% | [13] |
| YDR1 | H322 | - | 6.4 nM | 99.2% | [14] |
| YD54 | H322 | - | 1 nM | 99.3% | [14] |
| A947 | SW1573 | 20 h | 39 pM | 96% | [15] |
| SMD-3236 | Hela | 24 h | 0.5 nM | >90% | [16] |
| PROTAC 1 | MV-4-11 | - | 300 nM | ~65% | [17] |
Note: The specific "SMARCA2 degrader-32" in the prompt is a generic name. The table includes data for various reported SMARCA2 degraders to provide a comparative context.
Visualizations
Caption: Mechanism of action for a PROTAC SMARCA2 degrader.
Caption: Troubleshooting workflow for lack of SMARCA2 degradation.
Caption: Simplified signaling context of SMARCA2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.co.uk]
- 10. escholarship.org [escholarship.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: SMARCA2 Western Blot Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Western blot experiments for the detection of the SMARCA2 protein. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during the detection of SMARCA2 via Western blot.
Section 1: No or Weak Signal
Question: I am not seeing any band, or the signal for SMARCA2 is very weak. What are the possible causes and solutions?
Answer: A lack of signal is a common issue that can stem from multiple steps in the Western blot workflow. Here is a breakdown of potential causes and how to address them:
-
Insufficient Protein Loaded: The abundance of SMARCA2 may be low in your specific cell or tissue type.
-
Inefficient Protein Extraction: SMARCA2 is a nuclear protein and part of a large protein complex (SWI/SNF), which can make extraction challenging.
-
Solution: Use a lysis buffer specifically designed for nuclear protein extraction or a robust buffer like RIPA, always supplemented with fresh protease and phosphatase inhibitors.[1] Sonication can also help to shear DNA and improve lysis efficiency.
-
-
Poor Antibody Performance: The primary antibody may have low affinity, may not recognize the denatured protein, or may have lost activity.
-
Solution:
-
Consult the antibody datasheet for recommended dilutions and incubation times.[1]
-
Increase the primary antibody concentration or extend the incubation period (e.g., overnight at 4°C).
-
Ensure the antibody has been stored correctly and is within its expiration date.
-
If possible, test the antibody with a positive control, such as a cell line known to express SMARCA2 (e.g., HeLa, NIH/3T3) or a purified recombinant protein.[2]
-
-
-
Inefficient Protein Transfer: The transfer of high molecular weight proteins like SMARCA2 (~181 kDa) can be inefficient.
-
Solution:
-
Optimize transfer time and voltage/current according to your transfer system's recommendations for large proteins.
-
Ensure good contact between the gel and the membrane, removing any air bubbles.
-
For large proteins, a wet transfer system is often more efficient than semi-dry systems.
-
Stain the membrane with Ponceau S after transfer to visually confirm that proteins have transferred from the gel to the membrane.
-
-
-
Inactive Detection Reagents: The HRP-conjugated secondary antibody or the ECL substrate may have lost activity.
-
Solution: Use fresh or properly stored reagents. Ensure the ECL substrate has not expired. Increase the exposure time when imaging the blot.
-
Section 2: High Background
Question: My blot has a high background, which is obscuring the SMARCA2 band. What can I do to reduce it?
Answer: High background can be caused by several factors related to blocking, antibody concentrations, and washing steps.
-
Insufficient Blocking: Non-specific protein binding sites on the membrane may not be adequately blocked.
-
Solution:
-
Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.
-
Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
Consider trying a different blocking agent (e.g., switch from milk to BSA or vice versa), especially when detecting phosphoproteins, where BSA is preferred.
-
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically to the membrane.
-
Solution: Decrease the concentration of the primary and/or secondary antibody. Titrating the antibodies to find the optimal concentration is recommended.
-
-
Inadequate Washing: Unbound antibodies may not be sufficiently washed away.
-
Solution: Increase the number and duration of wash steps. For example, perform three to five washes of 5-10 minutes each with a sufficient volume of wash buffer (e.g., TBST).
-
-
Membrane Drying: If the membrane dries out at any point, it can lead to high background.
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.
-
Section 3: Non-Specific Bands
Question: I am seeing multiple bands in addition to the expected SMARCA2 band. What could be the reason?
Answer: The presence of unexpected bands can be due to non-specific antibody binding, protein degradation, or post-translational modifications.
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Solution:
-
Optimize the primary antibody dilution; a higher dilution may reduce non-specific binding.
-
Ensure the secondary antibody is specific to the host species of the primary antibody.
-
Run a control lane with only the secondary antibody to check for non-specific binding.
-
-
-
Protein Degradation: SMARCA2 may be degraded by proteases during sample preparation.
-
Solution: Always use fresh protease inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the preparation process.[1]
-
-
Post-Translational Modifications (PTMs) and Isoforms: SMARCA2 can undergo various PTMs, such as ubiquitination and cleavage, which can alter its molecular weight.[3] Additionally, different splice variants may exist.
-
Solution:
-
Ubiquitination: This adds ubiquitin molecules to the protein, resulting in higher molecular weight bands. This can be investigated by immunoprecipitation of SMARCA2 followed by Western blotting for ubiquitin.
-
Cleavage: Caspase-mediated cleavage of SMARCA2 has been reported, which would result in lower molecular weight bands.
-
Consult the literature and protein databases like UniProt for known isoforms and PTMs of SMARCA2.
-
-
-
Expected Molecular Weight: The predicted molecular weight of human SMARCA2 is approximately 181 kDa. Be aware that some datasheets may list incorrect or isoform-specific molecular weights.[4]
Quantitative Data Summary
The following tables provide a summary of recommended starting dilutions for various commercially available SMARCA2 antibodies and a general recipe for a common lysis buffer.
Table 1: Recommended Starting Dilutions for SMARCA2 Primary Antibodies in Western Blot
| Antibody (Supplier, Cat. No.) | Host | Type | Recommended Dilution |
| Thermo Fisher Scientific, PA5-78170 | Rabbit | Polyclonal | 1:500 - 1:3,000 |
| Thermo Fisher Scientific, MA5-46933 | Rabbit | Recombinant Monoclonal | 1:500 - 1:3,000 |
| Sigma-Aldrich, AV34484 | Rabbit | Polyclonal | 0.5 µg/mL |
| Proteintech, 26613-1-AP | Rabbit | Polyclonal | 1:600 |
| ABClonal, A23291 | Rabbit | Recombinant Monoclonal | 1:1,000 |
Note: Optimal dilutions should be determined experimentally by the end-user.
Table 2: Recipe for RIPA Lysis Buffer
| Component | Final Concentration |
| Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM |
| NP-40 | 1% (v/v) |
| Sodium deoxycholate | 0.5% (w/v) |
| SDS | 0.1% (w/v) |
| Protease Inhibitor Cocktail | 1X |
| Phosphatase Inhibitor Cocktail | 1X |
Note: Add protease and phosphatase inhibitors fresh to the buffer just before use.
Experimental Protocols
Detailed Protocol for SMARCA2 Western Blot
-
Cell Lysis and Protein Extraction:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to the cell plate.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel. Due to the large size of SMARCA2, a low percentage gel (e.g., 6-8%) is recommended for better resolution.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For a high molecular weight protein like SMARCA2, a wet transfer overnight at 4°C at a low voltage is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody (at the optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Troubleshooting workflow for no or weak SMARCA2 signal.
Caption: Troubleshooting workflow for high background in SMARCA2 Western blots.
Caption: Experimental workflow for SMARCA2 Western blot analysis.
References
Technical Support Center: Confirming Ternary Complex Formation in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the formation of ternary complexes within a cellular environment.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex and why is its confirmation in cells important?
A ternary complex consists of three distinct molecules that bind together. In cell biology and drug discovery, this often refers to two proteins and a small molecule, or three proteins. A prominent example is in the field of targeted protein degradation, where a PROTAC (Proteolysis Targeting Chimera) molecule forms a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][2][3] Confirming the formation of this complex within cells is a critical step to validate the mechanism of action of a drug and to ensure that the observed biological effect is due to the intended interactions.[4][5]
Q2: What are the primary methods to confirm ternary complex formation in cells?
Several techniques can be used to confirm ternary complex formation in a cellular context. The choice of method depends on factors such as the nature of the interacting molecules, the required sensitivity, and the desired quantitative output. Key methods include:
-
Co-Immunoprecipitation (Co-IP) : A widely used technique to study protein-protein interactions.[6][7][8] A two-step Co-IP can be employed to specifically identify a ternary complex.[9][10][11][12]
-
Proximity Ligation Assay (PLA) : An in situ method that visualizes protein-protein interactions with high specificity and sensitivity.[13][14][15]
-
Resonance Energy Transfer (RET) Techniques : Including Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), these methods measure the proximity of two molecules in live cells.[16][17][18][19][20][21][22] NanoBRET is a particularly sensitive BRET-based assay for studying ternary complexes.[1][2][3][23][][25]
-
Cellular Thermal Shift Assay (CETSA) : This method assesses the thermal stability of a target protein upon ligand binding. The formation of a ternary complex can alter the thermal stability of the components, which can be detected by CETSA.[4][5][26][27][28][29][30]
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Q: How can I use Co-IP to confirm a ternary complex?
A sequential or two-step Co-IP is the most definitive way to demonstrate a ternary complex (Protein A - Small Molecule - Protein B).[9][10][11][12]
Experimental Workflow:
Detailed Protocol for Two-Step Co-Immunoprecipitation[9][11][12]
-
Cell Culture and Lysis :
-
Culture and treat cells to induce the formation of the ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer without strong ionic detergents like SDS) to preserve protein-protein interactions.[31] Protease and phosphatase inhibitors are essential.
-
Clarify the lysate by centrifugation.
-
-
First Immunoprecipitation :
-
Incubate the clarified lysate with an antibody specific to the first protein of the complex (e.g., anti-Flag for a Flag-tagged protein).
-
Add Protein A/G magnetic beads to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution :
-
Elute the captured complexes from the beads. For tagged proteins, a competitive elution with a peptide (e.g., Flag peptide) is gentle and effective.
-
-
Second Immunoprecipitation :
-
Incubate the eluate from the first IP with an antibody against the second protein of the complex (e.g., anti-HA for an HA-tagged protein).
-
Add fresh Protein A/G beads to capture the new antibody-protein complexes.
-
Wash the beads thoroughly.
-
-
Analysis :
-
Elute the final complexes from the beads, usually by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting, probing for both proteins. The presence of both proteins in the final eluate confirms the ternary complex.
-
Troubleshooting Common Co-IP Issues
| Problem | Possible Cause | Solution |
| No or weak signal for the third component | The interaction is weak or transient. | Cross-link proteins in vivo before lysis. Optimize lysis and wash buffers to be less stringent.[31] |
| The antibody for the second IP is not efficient. | Validate the antibody's ability to immunoprecipitate its target protein independently. | |
| The elution from the first IP was incomplete. | Optimize the elution step. Consider a more stringent elution buffer if gentle elution is inefficient, but be aware this might disrupt the complex. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by adding low concentrations of non-ionic detergents).[32] |
| Antibody cross-reactivity. | Use highly specific monoclonal antibodies. Include an isotype control antibody for the IP steps. | |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads before adding the antibody. Block the beads with BSA.[6][31] |
Proximity Ligation Assay (PLA)
Q: How does PLA confirm a ternary complex?
PLA detects protein-protein interactions in situ. To confirm a ternary complex (e.g., Protein A, a small molecule, and Protein B), you would perform a PLA for the interaction between Protein A and Protein B. An increase in PLA signal only in the presence of the small molecule provides evidence for its role in forming the complex.
PLA Workflow:
Detailed Protocol for PLA[14][33]
-
Sample Preparation :
-
Grow cells on coverslips and treat with the small molecule or vehicle control.
-
Fix the cells (e.g., with paraformaldehyde) and then permeabilize them (e.g., with Triton X-100) to allow antibody access.
-
-
Antibody Incubation :
-
Block non-specific binding sites.
-
Incubate with a pair of primary antibodies raised in different species (e.g., mouse and rabbit) that target the two proteins of interest.
-
-
PLA Probe Incubation :
-
Incubate with PLA probes, which are secondary antibodies that recognize the primary antibodies. Each probe is conjugated to a unique short DNA oligonucleotide.
-
-
Ligation and Amplification :
-
If the two proteins are in close proximity (typically <40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.
-
This DNA circle then serves as a template for rolling-circle amplification, generating a long DNA product.
-
-
Detection and Imaging :
-
Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.
-
Troubleshooting Common PLA Issues
| Problem | Possible Cause | Solution |
| No PLA signal | Low protein expression. | Confirm protein expression levels by immunofluorescence or Western blot.[13] |
| Primary antibodies are not effective. | Use antibodies that have been validated for immunofluorescence.[13] | |
| Sample dried out during the assay. | Use a hydrophobic pen to encircle the sample and maintain humidity during incubations.[13][33] | |
| High background signal | High concentration of primary antibodies. | Titrate the primary antibodies to find the optimal concentration.[13] |
| Insufficient blocking or washing. | Increase the duration of blocking and washing steps. | |
| Autofluorescence of the tissue/cells. | Use a red fluorophore for detection as it often has lower background.[13] Quench autofluorescence with appropriate reagents if necessary.[13] | |
| Uneven signal across the sample | Partial drying of the sample during incubation. | Ensure the sample remains hydrated throughout the protocol, possibly by using a humidity chamber.[33] |
BRET/NanoBRET for Live-Cell Ternary Complex Analysis
Q: How can BRET assays be used to quantify ternary complex formation in live cells?
BRET is a powerful technique for studying protein-protein interactions in real-time within living cells.[18][20] To monitor a ternary complex (e.g., Target Protein - PROTAC - E3 Ligase), one protein is fused to a luciferase (the BRET donor, e.g., NanoLuc) and the other to a fluorescent protein (the BRET acceptor, e.g., HaloTag labeled with a fluorescent ligand).[1][23] The formation of the ternary complex, induced by the PROTAC, brings the donor and acceptor into close proximity, allowing for energy transfer and an increase in the BRET signal.[1][2][3]
Logical Diagram for BRET Assay Setup:
Quantitative Data Presentation
The "hook effect" is a characteristic phenomenon in PROTAC-induced ternary complex formation assays, where the signal (e.g., BRET ratio) first increases with PROTAC concentration and then decreases at higher concentrations.[23] This is because at high concentrations, the PROTAC forms more binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex.
Table 1: Representative NanoBRET Data Showing the Hook Effect
| PROTAC Conc. (nM) | BRET Ratio (Acceptor/Donor) |
| 0 | 0.05 |
| 1 | 0.15 |
| 10 | 0.45 |
| 100 | 0.80 |
| 1000 | 0.50 |
| 10000 | 0.20 |
Troubleshooting Common BRET/NanoBRET Issues
| Problem | Possible Cause | Solution |
| Low BRET signal | Low expression of fusion proteins. | Optimize transfection conditions to ensure sufficient expression of both donor and acceptor constructs. |
| Inefficient energy transfer. | Ensure the donor and acceptor pair are suitable (e.g., NanoLuc and a red-shifted fluorophore). The orientation of the tags on the proteins can also be critical. | |
| The ternary complex does not form. | Verify the binary interactions of the PROTAC with each protein separately. | |
| High background signal | "Bystander" BRET due to overexpression. | Titrate the amount of plasmid DNA used for transfection to find the lowest expression level that gives a detectable signal.[34] |
| Spectral overlap. | Use appropriate filters to separate the donor and acceptor emission signals. | |
| Inconsistent results | Variable cell number or transfection efficiency. | Ensure consistent cell seeding and transfection across wells. Normalize the BRET signal to a control. |
Cellular Thermal Shift Assay (CETSA)
Q: Can CETSA be used to confirm ternary complex formation?
Yes, CETSA can provide evidence for ternary complex formation by detecting changes in the thermal stability of the target proteins.[4][5][27] If a small molecule brings two proteins (A and B) together, the stability of either protein, or both, may be altered. For example, you can monitor the thermal stability of Protein A in the presence of the small molecule, with and without the expression of Protein B. A further shift in the melting curve of Protein A when Protein B is present suggests the formation of a more stable ternary complex.
CETSA Experimental Formats: [28]
-
Isothermal Dose-Response Fingerprint (ITDRF): Cells are heated at a single, fixed temperature while the concentration of the small molecule is varied. This is used to determine the potency of the compound in stabilizing the target.
-
Melt Curve: Cells are treated with a fixed concentration of the small molecule and then heated across a range of temperatures to determine the change in the melting temperature (Tₘ) of the target protein.
Quantitative Data Presentation
Table 2: Example CETSA Melt Curve Data for a Target Protein
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (+ PROTAC) | % Soluble Protein (+ PROTAC, + E3 Ligase) |
| 48 | 100 | 100 | 100 |
| 52 | 85 | 95 | 98 |
| 56 | 50 | 75 | 90 |
| 60 | 20 | 45 | 70 |
| 64 | 5 | 15 | 35 |
| Tₘ (°C) | ~56 | ~59 | ~62 |
In this example, the PROTAC alone stabilizes the target protein, and the presence of the E3 ligase leads to further stabilization, indicative of ternary complex formation.
Troubleshooting Common CETSA Issues
| Problem | Possible Cause | Solution |
| No thermal shift observed | The compound does not engage the target in cells. | Confirm cell permeability and target engagement with an orthogonal method.[35] |
| The chosen temperature range is incorrect. | Perform a broad temperature melt curve to identify the correct denaturation range for the protein of interest.[36] | |
| The protein does not show a clear melting behavior. | Not all proteins are amenable to CETSA. This may be due to inherent high stability or complex unfolding patterns. | |
| High variability between replicates | Inaccurate temperature control. | Use a thermal cycler with high temperature uniformity.[35] |
| Inconsistent sample handling. | Ensure precise and consistent cell lysis and separation of soluble and aggregated fractions. | |
| No protein signal in Western blot | Low protein expression. | Use a cell line with higher endogenous expression or an overexpression system.[35] |
| Inefficient antibody. | Test and optimize the primary antibody for Western blotting.[35] |
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 7. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 8. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.benchsci.com [blog.benchsci.com]
- 14. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Detection of protein-protein interactions by FRET and BRET methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. berthold.com [berthold.com]
- 22. mdpi.com [mdpi.com]
- 23. Ternary Complex Formation [promega.co.uk]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. annualreviews.org [annualreviews.org]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. CETSA [cetsa.org]
- 30. pelagobio.com [pelagobio.com]
- 31. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 32. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. benchchem.com [benchchem.com]
- 36. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SMARCA2 PROTAC Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing Proteolysis Targeting Chimeras (PROTACs) against SMARCA2. The information is tailored to address common challenges encountered during experimental workflows, with a focus on the critical role of the linker in determining PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a SMARCA2 PROTAC?
The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the SMARCA2 protein with the ligand that recruits an E3 ubiquitin ligase.[] Its role extends beyond simply tethering these two elements; the linker's length, composition, and attachment points are critical in dictating the overall efficacy of the PROTAC.[2][3] An optimized linker facilitates the formation of a stable and productive ternary complex, which is composed of the SMARCA2 protein, the PROTAC, and the E3 ligase.[3] This complex is essential for the subsequent ubiquitination and degradation of SMARCA2 by the proteasome.[2]
Key functions of the linker include:
-
Dictating Ternary Complex Geometry: The linker's length and rigidity control the spatial orientation of SMARCA2 and the E3 ligase, which is crucial for efficient ubiquitin transfer.[4][5]
-
Influencing Physicochemical Properties: The linker's chemical makeup affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are vital for its biological activity.[][4]
-
Modulating Selectivity: By influencing the conformation of the ternary complex, the linker can contribute to the selective degradation of SMARCA2 over other proteins, including the closely related SMARCA4.[6]
Q2: What are the most common types of linkers used in PROTAC design?
The most commonly employed linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains.[4] These are favored for their flexibility, which can accommodate the formation of a productive ternary complex.[7] However, more rigid linkers incorporating structures like piperazine (B1678402) or triazole rings are also utilized to provide greater conformational control.[4] The choice of linker type is an empirical process and often requires the synthesis and evaluation of a library of PROTACs with varying linker compositions to identify the optimal design.[2]
Q3: How does linker length specifically impact SMARCA2 PROTAC efficacy?
Linker length is a critical parameter in the design of effective SMARCA2 PROTACs. An optimal linker length is essential for the formation of a stable ternary complex.[4]
-
If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of SMARCA2 and the E3 ligase.[4][5]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, resulting in reduced degradation.[4][5]
For SMARCA2 PROTACs, even minor changes in linker length can significantly impact degradation potency and selectivity over SMARCA4.[8]
Troubleshooting Guide
Problem 1: My SMARCA2 PROTAC shows good binding to SMARCA2 and the E3 ligase in binary assays, but I don't see any degradation in cells.
This is a common issue where good binary affinity does not translate to degradation. The problem often lies in the inability to form a productive ternary complex in a cellular environment.
dot
Caption: Troubleshooting workflow for lack of SMARCA2 degradation.
-
Possible Cause 1: Suboptimal Linker Length or Composition. The linker may not be of the correct length or flexibility to allow for a stable and productive ternary complex to form.[3][4]
-
Possible Cause 2: Poor Cell Permeability. PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular target.[9]
-
Possible Cause 3: Inefficient Ternary Complex Formation. Even with an appropriate linker, the specific combination of the SMARCA2 ligand, linker, and E3 ligase ligand may not favor the formation of a stable ternary complex.
Problem 2: I am observing a "hook effect" with my SMARCA2 PROTAC.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[9]
dot
Caption: Formation of binary vs. ternary complexes at different PROTAC concentrations.
-
Cause: At excessive concentrations, the PROTAC is more likely to form binary complexes with either SMARCA2 or the E3 ligase, rather than the productive ternary complex required for degradation.[9]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to fully characterize the dose-response curve and identify the optimal concentration for degradation.[9]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[9]
-
Enhance Cooperativity: Redesign the PROTAC to promote positive cooperativity in ternary complex formation. This can be achieved by optimizing the linker to create favorable interactions between SMARCA2 and the E3 ligase within the ternary complex.[9]
-
Problem 3: My SMARCA2 PROTAC is causing off-target degradation.
Off-target effects can occur when the PROTAC degrades proteins other than SMARCA2.
-
Possible Cause 1: Non-selective Warhead. The ligand used to bind SMARCA2 may also have affinity for other proteins, such as the highly homologous SMARCA4.
-
Possible Cause 2: Linker-Induced Off-Target Interactions. The linker itself can influence which proteins are brought into proximity with the E3 ligase.
-
Solution: Systematically vary the linker length and composition. This can alter the geometry of the ternary complex and improve selectivity for SMARCA2 degradation.[9]
-
Quantitative Data on Linker Optimization
The optimization of the linker is an empirical process, and the ideal length and composition are specific to the combination of the SMARCA2 ligand and the E3 ligase ligand. The following table summarizes findings from published studies on SMARCA2 PROTACs.
| PROTAC | SMARCA2 Ligand | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (SMARCA2) | Dmax (SMARCA2) | Reference |
| PROTAC 1 | SMARCA BD Ligand | VHL | PEG | - | 300 nM | ~65% | [13] |
| ACBI1 | SMARCA BD Ligand | VHL | PEG-based | - | - | >90% | [8][14] |
| A947 | SMARCA BD Ligand | VHL | - | - | - | >90% | [11][15] |
| Compound 31 | SMARCA BD Ligand | VHL | Alkyl | 5 C atoms | Sub-nanomolar | - | [8] |
Key Experimental Protocols
1. Cellular Degradation Assay (Western Blot)
This is a fundamental method to confirm the degradation of SMARCA2.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with a primary antibody specific for SMARCA2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of SMARCA2 degradation.
-
2. HiBiT Lytic Assay for Quantitative Degradation Kinetics
This assay provides a more quantitative and higher-throughput method for measuring protein degradation.
-
Materials:
-
Cell line with SMARCA2 endogenously tagged with HiBiT.
-
Nano-Glo® HiBiT Lytic Detection System.
-
-
Methodology:
-
Cell Plating: Seed the HiBiT-tagged SMARCA2 cells in a multi-well plate.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC for the desired time course.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and contains the LgBiT protein. The interaction of HiBiT-SMARCA2 with LgBiT generates a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the signal to a vehicle control to determine the percentage of remaining SMARCA2. Plot the data to calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[16]
-
3. Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to measure the formation of the SMARCA2-PROTAC-E3 ligase complex.
dot
Caption: Principle of the TR-FRET assay for detecting ternary complex formation.
-
Methodology:
-
Reagents: Label SMARCA2 and the E3 ligase with a FRET donor and acceptor pair, respectively.
-
Assay Setup: In a microplate, combine the labeled proteins with varying concentrations of the PROTAC.
-
Incubation: Allow the components to incubate and reach equilibrium.
-
Measurement: Excite the donor fluorophore and measure the emission from the acceptor fluorophore using a TR-FRET-compatible plate reader.
-
Data Analysis: An increase in the FRET signal indicates the formation of the ternary complex.[3] Plot the FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
-
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating SMARCA2 Degradation: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology. However, rigorously validating that the observed cellular phenotypes are a direct consequence of on-target SMARCA2 degradation is paramount. Rescue experiments are the gold standard for this validation, providing definitive evidence of target engagement and specificity. This guide offers a comparative overview of common rescue strategies, complete with experimental protocols and data presentation formats, to aid researchers in designing and interpreting these critical validation studies.
Comparison of Rescue Experiment Strategies
Several orthogonal methods can be employed to rescue the effects of a SMARCA2 degrader, each with its own advantages and considerations. The choice of method often depends on the available tools and the specific question being addressed.
| Rescue Strategy | Principle | Key Advantages | Considerations |
| Pharmacological Inhibition of Proteasome | Pre-treatment with a proteasome inhibitor (e.g., Bortezomib) prevents the degradation of ubiquitinated proteins, including SMARCA2. | Relatively straightforward and quick to implement. | Can have broad cellular effects due to the general inhibition of protein turnover. |
| Pharmacological Inhibition of Neddylation | An inhibitor of the NEDD8-activating enzyme (e.g., MLN4924) blocks the activity of Cullin-RING E3 ligases (CRLs), a major class of E3 ligases recruited by degraders. | More specific than general proteasome inhibition, targeting a key step in the degradation pathway. | Only effective for degraders that utilize CRLs. |
| Genetic Ablation of E3 Ligase Component | CRISPR/Cas9-mediated knockout of the specific E3 ligase component (e.g., Cereblon [CRBN]) recruited by the degrader. | Provides highly specific genetic evidence for the involvement of a particular E3 ligase. | Technically more demanding and time-consuming to generate knockout cell lines. |
| cDNA Overexpression | Introduction of a SMARCA2 cDNA construct that is resistant to the degrader (e.g., lacks the binding site or is from a different species). | Directly demonstrates that the phenotype is due to the loss of SMARCA2 protein. | Requires a well-characterized degrader-resistant mutant or ortholog. Can lead to overexpression artifacts. |
| Competitive Displacement | Co-treatment with a high concentration of a ligand that binds to either SMARCA2 or the E3 ligase. | Confirms that the degrader's effect is dependent on its binding to the target and the E3 ligase. | Requires a potent and specific competing ligand. |
Experimental Protocols
Below are detailed protocols for the key rescue experiments.
Protocol 1: Pharmacological Rescue with Proteasome or Neddylation Inhibitors
This protocol describes the use of Bortezomib (a proteasome inhibitor) or MLN4924 (a neddylation inhibitor) to rescue SMARCA2 degradation.
Materials:
-
Cells of interest
-
SMARCA2 degrader
-
Bortezomib (stock solution in DMSO)
-
MLN4924 (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against SMARCA2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot apparatus
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to allow for sufficient protein extraction after treatment.
-
Inhibitor Pre-treatment: Pre-treat cells with Bortezomib (typically 10-100 nM) or MLN4924 (typically 0.1-1 µM) for 1-2 hours. Include a vehicle-only control (DMSO).
-
Degrader Treatment: Add the SMARCA2 degrader at the desired concentration to the inhibitor-pre-treated wells. Also include wells with the degrader alone and vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined time sufficient to observe SMARCA2 degradation (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Expected Outcome: Pre-treatment with Bortezomib or MLN4924 should result in a significant reduction in the degradation of SMARCA2 compared to treatment with the degrader alone.
Protocol 2: Genetic Rescue using CRISPR/Cas9-mediated E3 Ligase Knockout
This protocol outlines the validation of a CRBN-dependent SMARCA2 degrader using CRBN knockout cells.
Materials:
-
Wild-type and CRBN knockout cell lines
-
SMARCA2 degrader
-
Cell lysis buffer and Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Seeding: Seed both wild-type and CRBN knockout cells in parallel at the same density.
-
Degrader Treatment: Treat both cell lines with a dose-response of the SMARCA2 degrader. Include vehicle-only controls for both cell lines.
-
Incubation, Lysis, and Western Blotting: Follow steps 4-7 from Protocol 1.
Expected Outcome: The SMARCA2 degrader should induce degradation in the wild-type cells but have a significantly diminished or no effect in the CRBN knockout cells.
Protocol 3: cDNA Overexpression Rescue
This protocol describes rescuing a SMARCA2 degradation-induced phenotype by overexpressing a degrader-resistant SMARCA2 cDNA.
Materials:
-
Parental cell line
-
Expression plasmid containing a degrader-resistant SMARCA2 cDNA (e.g., with a point mutation in the binding domain or a species ortholog not recognized by the degrader)
-
Transfection reagent
-
SMARCA2 degrader
-
Reagents for the specific phenotypic assay (e.g., cell viability reagent, cell cycle analysis reagents)
Procedure:
-
Transfection: Transfect the parental cell line with the degrader-resistant SMARCA2 expression plasmid or an empty vector control.
-
Selection (Optional): If the plasmid contains a selection marker, select for stably expressing cells.
-
Cell Seeding: Seed the transfected cells (or stable cell lines) for the desired phenotypic assay.
-
Degrader Treatment: Treat the cells with the SMARCA2 degrader at a concentration known to induce the phenotype.
-
Phenotypic Analysis: After an appropriate incubation period, perform the phenotypic assay (e.g., measure cell viability, analyze cell cycle distribution).
-
Western Blot Validation: In parallel, confirm the expression of the resistant SMARCA2 and the degradation of the endogenous SMARCA2 by Western blotting.
Expected Outcome: Overexpression of the degrader-resistant SMARCA2 should rescue the cell viability defect or other phenotypes induced by the degrader in the empty vector control cells.
Data Presentation
Quantitative data from rescue experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: Pharmacological Rescue of SMARCA2 Degradation
| Treatment | SMARCA2 Protein Level (% of Vehicle) |
| Vehicle | 100% |
| SMARCA2 Degrader (100 nM) | 15% |
| Bortezomib (50 nM) | 95% |
| SMARCA2 Degrader (100 nM) + Bortezomib (50 nM) | 85% |
| MLN4924 (0.5 µM) | 98% |
| SMARCA2 Degrader (100 nM) + MLN4924 (0.5 µM) | 90% |
Table 2: Genetic Rescue of SMARCA2 Degradation
| Cell Line | SMARCA2 Degrader (nM) | SMARCA2 Protein Level (% of Vehicle) |
| Wild-Type | 0 | 100% |
| Wild-Type | 10 | 50% |
| Wild-Type | 100 | 10% |
| CRBN Knockout | 0 | 100% |
| CRBN Knockout | 10 | 95% |
| CRBN Knockout | 100 | 92% |
Table 3: cDNA Overexpression Rescue of Cell Viability
| Transfected Construct | SMARCA2 Degrader (100 nM) | Cell Viability (% of Vehicle) |
| Empty Vector | - | 100% |
| Empty Vector | + | 40% |
| Resistant SMARCA2 | - | 100% |
| Resistant SMARCA2 | + | 95% |
Mandatory Visualizations
Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in validating SMARCA2 degradation.
Experimental Workflow for Rescue Experiments.
A Comparative Guide to the Selectivity of PROTAC SMARCA2 Degrader SMD-3236
For Researchers, Scientists, and Drug Development Professionals
The development of selective protein degraders is a pivotal advancement in targeted therapy. This guide provides a detailed comparison of the novel PROTAC SMARCA2 degrader, SMD-3236, with other known SMARCA2 degraders, focusing on its selectivity for SMARCA2 over its close homolog, SMARCA4. The following analysis is based on experimental data from publicly available research.
Introduction to SMARCA2 and SMARCA4
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are two mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex. In cancers with inactivating mutations in SMARCA4, the cells often become dependent on SMARCA2 for survival, making it a promising therapeutic target. However, the high degree of homology between SMARCA2 and SMARCA4 presents a significant challenge in developing selective inhibitors or degraders. Non-selective degradation could lead to unintended effects and potential toxicity.
PROTACs (Proteolysis Targeting Chimeras) offer a powerful strategy to induce selective protein degradation. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Quantitative Comparison of SMARCA2 Degrader Selectivity
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of SMD-3236 compared to other SMARCA2 PROTAC degraders. A lower DC50 value indicates higher potency, while a higher Dmax value signifies a greater extent of protein degradation. The selectivity is determined by the ratio of DC50 values for SMARCA4 versus SMARCA2.
| Degrader | Target | DC50 | Dmax | Selectivity (SMARCA4 DC50 / SMARCA2 DC50) |
| SMD-3236 | SMARCA2 | <1 nM [1][2][3] | >95% [1][2][3] | >2000-fold [1][2][3] |
| SMARCA4 | >1000 nM[1] | 41%[1] | ||
| A947 | SMARCA2 | 39 pM[4][5] | 96% (at 10 nM)[4] | ~30-fold [6] |
| SMARCA4 | - | - | ||
| ACBI2 | SMARCA2 | 1 nM[7][8] | - | >30-fold [7] |
| SMARCA4 | 32 nM[7][8] | - |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8] Note that experimental conditions may vary between studies.
As the data indicates, SMD-3236 demonstrates exceptional selectivity for SMARCA2 over SMARCA4, with a selectivity ratio exceeding 2000-fold.[1][2][3] This is a significant improvement compared to earlier SMARCA2 degraders like A947 and ACBI2, which exhibit approximately 30-fold selectivity.[6][7] Furthermore, SMD-3236 achieves a high maximum degradation of over 95% for SMARCA2, while only moderately impacting SMARCA4 levels.[1][2][3]
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule, such as SMD-3236, induces the degradation of a target protein.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the selectivity and efficacy of SMARCA2 degraders.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of SMARCA2 and SMARCA4 proteins in cells following treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a SMARCA4-deficient cancer cell line) at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Prepare a stock solution of the PROTAC degrader (e.g., SMD-3236) in an appropriate solvent like DMSO.
-
Treat the cells with a range of concentrations of the degrader or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[9]
-
Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and collect the lysate. Incubate on ice to ensure complete lysis.[9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.[9]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize all samples to the same protein concentration using the lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating to denature the proteins.
-
Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for SMARCA2 and SMARCA4. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly to remove unbound secondary antibodies.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 and SMARCA4 protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to measure the binding affinity of the PROTAC to its target proteins, SMARCA2 and SMARCA4, and to assess the formation of the ternary complex (PROTAC-target-E3 ligase).
1. Assay Principle:
-
TR-FRET is a proximity-based assay. It relies on the transfer of energy from a donor fluorophore (e.g., terbium) to an acceptor fluorophore (e.g., fluorescein (B123965) or a proprietary dye) when they are in close proximity.
-
In a competitive binding assay format, a fluorescently labeled ligand (tracer) that binds to the target protein is used. When the tracer is bound, the donor and acceptor are close, and a high TR-FRET signal is generated. A test compound (PROTAC) that binds to the same site will displace the tracer, leading to a decrease in the TR-FRET signal.
2. Experimental Workflow:
-
The assay is typically performed in a high-throughput format (e.g., 384-well plates).
-
A reaction mixture is prepared containing the recombinant SMARCA2 or SMARCA4 protein (often a specific domain like the bromodomain), a terbium-labeled antibody that binds to a tag on the protein (e.g., GST or His), and a biotinylated ligand that binds to the protein, which is in turn bound by a dye-labeled streptavidin.[10]
-
The test compound (PROTAC) is added at various concentrations.
-
The components are incubated to allow binding to reach equilibrium.[10]
-
The fluorescence is measured using a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor fluorophore and measures the emission from both the donor and acceptor after a time delay to reduce background fluorescence.[11]
3. Data Analysis:
-
The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.
-
The data is plotted as the TR-FRET ratio versus the logarithm of the test compound concentration.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding, is determined from the resulting dose-response curve. This value is indicative of the binding affinity of the PROTAC for the target protein.
Conclusion
The available data strongly indicates that SMD-3236 is a highly potent and exceptionally selective PROTAC degrader of SMARCA2. Its ability to effectively degrade SMARCA2 while largely sparing SMARCA4 represents a significant advancement in the development of targeted therapies for SMARCA4-deficient cancers. The experimental protocols outlined provide a framework for researchers to independently verify these findings and to evaluate the selectivity of other novel protein degraders. The superior selectivity profile of SMD-3236 makes it a compelling candidate for further preclinical and clinical investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Proteomics analysis of PROTAC SMARCA2 degrader-32 treated cells
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly in cancers with mutations in its paralog, SMARCA4. Proteolysis-targeting chimeras (PROTACs) have proven to be powerful tools for inducing SMARCA2 degradation. This guide provides a comparative proteomics analysis of cells treated with SMARCA2 degraders, offering insights into their selectivity, downstream effects, and the methodologies used to assess them. While specific proteomics data for "PROTAC SMARCA2 degrader-32" is not extensively published, we will draw comparisons from well-characterized SMARCA2 PROTACs, such as A947 and the YD series (YDR1 and YD54), to provide a representative analysis.
Comparative Analysis of SMARCA2 Degraders
The primary goal of a SMARCA2 degrader is to achieve potent and selective degradation of SMARCA2 over its highly homologous paralog SMARCA4. Global proteomics studies are crucial for verifying this selectivity and identifying any off-target effects.
Quantitative Proteomics Data Summary
The following tables summarize the typical quantitative proteomics data observed after treating SMARCA4-mutant cancer cell lines with selective SMARCA2 degraders. The data is presented as Log2 fold change, where a negative value indicates protein degradation.
Table 1: Degradation of Target and Closely Related Proteins
| Protein | A947 (Log2 Fold Change) | YDR1 (Log2 Fold Change) | Expected for SMARCA2 Degrader-32 |
| SMARCA2 | -2.5 to -3.5 [1][2] | -3.0 to -4.0 [3][4] | Significant Negative Change |
| SMARCA4 | Minimal Change (~0)[1][2] | Minimal Change (~0)[3][4] | Minimal to No Change |
| PBRM1 | Minimal Change (~0)[5] | Not Reported | Minimal to No Change |
Table 2: Top 5 Downregulated Proteins (Excluding SMARCA2)
| Protein | A947 (Log2 Fold Change) | YDR1 (Log2 Fold Change) | Biological Function |
| Protein 1 | Varies by cell line | Varies by cell line | Cell Cycle, Transcription |
| Protein 2 | Varies by cell line | Varies by cell line | Chromatin Remodeling |
| Protein 3 | Varies by cell line | Varies by line | DNA Repair |
| Protein 4 | Varies by cell line | Varies by cell line | Cell Adhesion |
| Protein 5 | Varies by cell line | Varies by cell line | Signal Transduction |
Table 3: Top 5 Upregulated Proteins
| Protein | A947 (Log2 Fold Change) | YDR1 (Log2 Fold Change) | Biological Function |
| Protein 1 | Varies by cell line | Varies by cell line | Apoptosis, Stress Response |
| Protein 2 | Varies by cell line | Varies by cell line | Cell Differentiation |
| Protein 3 | Varies by cell line | Varies by cell line | Immune Response |
| Protein 4 | Varies by cell line | Varies by cell line | Metabolism |
| Protein 5 | Varies by cell line | Varies by cell line | Transport |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating high-quality proteomics data. Below are typical methodologies employed in the analysis of PROTAC-treated cells.
Cell Culture and PROTAC Treatment
-
Cell Lines: SMARCA4-mutant non-small cell lung cancer (NSCLC) cell lines (e.g., SW1573, NCI-H1693) and wild-type cell lines for comparison.
-
Treatment: Cells are seeded and allowed to adhere overnight. They are then treated with the SMARCA2 degrader (e.g., A947, YDR1, or SMARCA2 degrader-32) at various concentrations and for different time points (e.g., 6, 18, 24, 36 hours). A DMSO-treated control group is always included.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Cells are harvested and lysed in a buffer containing urea (B33335) and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion: Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested into peptides overnight using an enzyme like trypsin.
-
Peptide Labeling (for quantitative proteomics): Peptides are labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) to enable multiplexed quantitative analysis.[6] Each TMT label has a unique reporter ion mass, allowing for the relative quantification of peptides from different samples in a single mass spectrometry run.
Mass Spectrometry Analysis
-
Liquid Chromatography (LC): The labeled peptide mixture is separated by reverse-phase liquid chromatography using a gradient of an organic solvent. This separation reduces the complexity of the sample being introduced into the mass spectrometer.[7]
-
Mass Spectrometry (MS): The separated peptides are ionized and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). The instrument performs a full MS scan to measure the mass-to-charge ratio of the intact peptides, followed by tandem MS (MS/MS) scans where specific peptides are fragmented to determine their amino acid sequence.[6]
Data Analysis
-
Peptide and Protein Identification: The raw MS/MS spectra are searched against a human protein database (e.g., UniProt) using a search engine (e.g., Sequest, Mascot) to identify the peptides and, by inference, the proteins.
-
Quantification and Statistical Analysis: The reporter ion intensities from the TMT labels are used to calculate the relative abundance of each protein across the different treatment conditions. Statistical analysis is then performed to identify proteins that are significantly up- or downregulated.
Visualizing the Process and Pathways
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the signaling pathways affected by SMARCA2 degradation.
Caption: Experimental workflow for proteomics analysis.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: Key signaling pathways affected by SMARCA2 degradation.
Conclusion
Proteomics analysis is an indispensable tool for the preclinical evaluation of PROTAC SMARCA2 degraders. It provides critical data on the potency, selectivity, and mechanism of action of these molecules. By comparing the proteomics profiles of different SMARCA2 degraders, researchers can gain a deeper understanding of their therapeutic potential and select the most promising candidates for further development. The methodologies and representative data presented in this guide offer a framework for conducting and interpreting such studies in the pursuit of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preludetx.com [preludetx.com]
- 6. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 7. Quantitative Proteomics | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Efficacy of SMARCA2 PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship has driven the development of several Proteolysis Targeting Chimeras (PROTACs) designed to selectively eliminate the SMARCA2 protein. This guide provides a comparative analysis of PROTAC SMARCA2 degrader-32 and other prominent SMARCA2 PROTACs, focusing on their degradation efficacy, selectivity, and anti-cancer activity based on available preclinical data.
Overview of SMARCA2 PROTACs
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system to eliminate target proteins. They consist of a ligand that binds to the target protein (SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The key parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Selectivity, particularly against the closely related SMARCA4, is also a critical factor.
Quantitative Comparison of SMARCA2 PROTACs
The following tables summarize the in vitro degradation potency and selectivity of this compound and other well-characterized SMARCA2 PROTACs.
Table 1: In Vitro Degradation of SMARCA2
| PROTAC | Cell Line | SMARCA2 DC50 | SMARCA2 Dmax | E3 Ligase | Citation |
| PROTAC SMARCA2/4-degrader-32 | A549 | < 100 nM | > 90% | Not Specified | [1][2] |
| A947 | SW1573 | 39 pM | 96% | VHL | [3][4] |
| ACBI2 | RKO | 1 nM | Not Specified | VHL | [5][6][7] |
| A549/NCI-H1568 | Rapid & Complete | Not Specified | VHL | [6] | |
| SMD-3236 | H838 | < 1 nM (0.5 nM) | > 95% (96-98%) | VHL | [1][8][9][10] |
| YDR1 | H322 | 6.3 nM | 99.4% | Cereblon | [11][12][13] |
| Average (SMARCA4 mutant cells) | 7.7 nM | Not Specified | Cereblon | [11] | |
| YD54 | Average (SMARCA4 mutant cells) | 3.5 nM | Not Specified | Cereblon | [11] |
Table 2: In Vitro Selectivity: SMARCA2 vs. SMARCA4 Degradation
| PROTAC | Cell Line | SMARCA4 DC50 | Selectivity (SMARCA4 DC50 / SMARCA2 DC50) | Citation |
| PROTAC SMARCA2/4-degrader-32 | A549 | < 100 nM | Non-selective | [1][2] |
| A947 | SW1573 | 1.1 nM | ~28-fold | [3] |
| ACBI2 | RKO | 32 nM | > 30-fold | [5][7] |
| SMD-3236 | H838 | > 1000 nM | > 2000-fold | [8] |
| YDR1 & YD54 | Multiple | Minimal SMARCA4 alteration | Highly Selective | [14] |
In Vivo Anti-Cancer Efficacy
Several of these PROTACs have demonstrated significant anti-tumor activity in preclinical xenograft models of SMARCA4-deficient cancers.
Table 3: In Vivo Efficacy of SMARCA2 PROTACs
| PROTAC | Animal Model | Dosing | Outcome | Citation |
| A947 | SMARCA4-mutant NSCLC xenograft | 40 mg/kg, i.v. | Significant tumor growth inhibition | [4] |
| ACBI2 | A549 xenograft | 80 mg/kg, p.o., daily | Significant tumor growth inhibition | [6] |
| SMD-3236 | H838 xenograft | 10 and 30 mg/kg, i.v., weekly | Effective tumor growth inhibition | [1][9] |
| YDR1 | SMARCA4-mutant xenograft | 40 mg/kg, p.o., daily | Moderate tumor growth inhibition | [12] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of these findings. Below are outlines of key experimental protocols typically employed in the evaluation of SMARCA2 PROTACs.
Cell-Based Protein Degradation Assays
-
Cell Culture: Cancer cell lines (e.g., A549, SW1573, RKO, H838) are cultured in appropriate media and conditions.
-
PROTAC Treatment: Cells are treated with a dose-response range of the PROTAC or a DMSO control for a specified period (e.g., 18-24 hours).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, Vinculin).
-
Quantification: Band intensities are quantified using densitometry. DC50 and Dmax values are calculated from dose-response curves.
Cell Viability Assays
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
PROTAC Treatment: Cells are treated with a serial dilution of the PROTAC for an extended period (e.g., 5-7 days).
-
Viability Assessment: Cell viability is measured using reagents such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: IC50 values are determined from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., A549, H838) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, and mice are then randomized into vehicle and treatment groups.
-
PROTAC Administration: The PROTAC is administered via a specified route (e.g., oral gavage, intravenous injection) at a defined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to assess the levels of SMARCA2 and SMARCA4 by western blot or immunohistochemistry to confirm target engagement.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams are provided.
Caption: Mechanism of SMARCA2 degradation by PROTACs.
Caption: Experimental workflow for evaluating SMARCA2 PROTACs.
Discussion and Conclusion
The data presented highlight the rapid progress in the development of potent and selective SMARCA2 degraders. While PROTAC SMARCA2/4-degrader-32 is effective at degrading both SMARCA2 and SMARCA4, other PROTACs such as A947 , ACBI2 , and particularly SMD-3236 demonstrate significant selectivity for SMARCA2. This selectivity is a crucial attribute, as the dual degradation of SMARCA2 and SMARCA4 may lead to unwanted toxicities.
SMD-3236 stands out for its exceptional selectivity (>2000-fold) and potent degradation of SMARCA2 at sub-nanomolar concentrations. A947 and ACBI2 also show impressive potency and selectivity. The development of orally bioavailable PROTACs like ACBI2 and YDR1 is a significant advancement for potential clinical translation.
References
- 1. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. probechem.com [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. YDR1 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
Confirming Proteasome-Dependent Degradation of SMARCA2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the proteasome-dependent degradation of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key catalytic subunit of the SWI/SNF chromatin remodeling complex. The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy in cancers with mutations in its paralog, SMARCA4.[1][2] This guide outlines key experimental data, detailed protocols, and visual workflows to aid researchers in validating this mechanism of action for novel therapeutic agents.
Data Summary: Evidence for Proteasome-Mediated SMARCA2 Degradation
The following tables summarize quantitative data from studies demonstrating the efficacy and mechanism of small molecule-induced SMARCA2 degradation. These studies primarily utilize Proteolysis-Targeting Chimeras (PROTACs) to induce the ubiquitination and subsequent degradation of SMARCA2 by the proteasome.
Table 1: In Vitro Degradation of SMARCA2 by PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited | Reference |
| A947 | SW1573 | ~10 | >90 | 18 | Not specified | [3] |
| SMD-3236 | Not specified | 0.5 | 96 | 24 | VHL | [4] |
| G-6599 | SW1573 | 13 | 38 | Not specified | FBXO22 | [5] |
| YDR1 | H322 | <1 | >90 | 24 | Cereblon (CRBN) | [6] |
| YD54 | H322 | <1 | >90 | 24 | Cereblon (CRBN) | [6] |
DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: Rescue of SMARCA2 Degradation by Proteasome and Ubiquitination Pathway Inhibitors
| PROTAC | Inhibitor | Inhibitor Target | Cell Line | Outcome | Reference |
| SMD-3236 | PR171 | Proteasome | Not specified | Degradation effectively reduced | [4] |
| SMD-3236 | MLN4924 | NEDD8-activating enzyme | Not specified | Degradation effectively reduced | [4] |
| A947 | MG-132 | Proteasome | SW1573 | Degradation blocked | [3] |
| A947 | MLN-7243 | E1 Activating Enzyme | SW1573 | Degradation blocked | [3] |
| G-6599 | MG132 | Proteasome | SW1573 | Degradation blocked | [7] |
| G-6599 | MLN4924 | Neddylation | SW1573 | Degradation blocked | [7] |
| YDR1/YD54 | Pomalidomide | Cereblon binder | Not specified | Profound rescue of SMARCA2 levels | [6] |
Key Experimental Protocols
Here we provide detailed methodologies for essential experiments to confirm proteasome-dependent degradation of SMARCA2.
Western Blotting for SMARCA2 Degradation
This protocol is a fundamental technique to visualize and quantify the reduction in SMARCA2 protein levels following treatment with a potential degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with the compound of interest at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2 and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control to determine the relative protein levels.
Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of its degradation.[8][9][10]
Materials:
-
Cycloheximide (CHX) solution (e.g., 100 mg/mL in DMSO)
-
Cell culture medium
-
Materials for Western blotting (as listed above)
Procedure:
-
Cell Treatment: Treat cells with the potential SMARCA2 degrader or vehicle control for a predetermined amount of time.
-
CHX Addition: Add CHX to the cell culture medium at a final concentration that effectively inhibits protein synthesis in the specific cell line (e.g., 10-100 µg/mL).[11]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be adjusted based on the expected stability of SMARCA2.[8]
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting for SMARCA2 and a loading control as described in the previous protocol.
-
Data Analysis: Quantify the SMARCA2 protein levels at each time point, normalize to the 0-hour time point, and plot the results to determine the protein half-life.
Proteasome Inhibition Assay
This experiment is crucial to confirm that the observed degradation is mediated by the proteasome.
Materials:
-
Proteasome inhibitor (e.g., MG132, Bortezomib, Carfilzomib, or PR171)[4]
-
Potential SMARCA2 degrader
-
Materials for Western blotting
Procedure:
-
Pre-treatment with Inhibitor: Pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the SMARCA2 degrader. The concentration of the inhibitor should be optimized for the cell line being used.
-
Co-treatment: Add the SMARCA2 degrader to the cells already treated with the proteasome inhibitor and incubate for the desired time.
-
Control Groups: Include control groups treated with the degrader alone, the inhibitor alone, and vehicle.
-
Western Blot Analysis: Harvest the cells, prepare lysates, and perform Western blotting for SMARCA2 and a loading control.
-
Analysis: Compare the levels of SMARCA2 in the different treatment groups. A rescue of SMARCA2 levels in the co-treatment group compared to the degrader-only group indicates proteasome-dependent degradation.
Visualizing the Workflow and Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for confirming proteasome-dependent degradation and the underlying signaling pathway.
References
- 1. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. themoonlight.io [themoonlight.io]
- 8. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
Navigating the Landscape of SMARCA2 Degraders: An Off-Target Profile Comparison of PROTAC SMARCA2 Degrader-32
For researchers, scientists, and drug development professionals, the specificity of targeted protein degraders is a paramount concern. This guide provides a comparative analysis of the off-target profile of PROTAC SMARCA2 degrader-32, a dual degrader of SMARCA2 and its close homolog SMARCA4. We present its performance alongside selective SMARCA2 degraders and other dual-targeting agents, supported by available experimental data and detailed methodologies.
This compound, also known as compound I-446, has been identified as a potent degrader of both SMARCA2 and SMARCA4 proteins. In A549 cells, it demonstrates a half-maximal degradation concentration (DC50) of less than 100 nM and achieves a maximal degradation (Dmax) of over 90% after a 24-hour treatment. While this dual-targeting capability can be advantageous in certain therapeutic contexts, understanding its broader off-target effects is crucial for preclinical safety assessment. This guide delves into the available data to offer a clear comparison with other notable SMARCA2-targeting PROTACs.
Comparative Analysis of SMARCA2 Degraders
To provide a comprehensive overview, we compare this compound with selective SMARCA2 degraders such as A947 and SMD-3236, and another dual SMARCA2/4 degrader, AU-15330.
| Degrader | Target(s) | DC50 | Dmax | Selectivity | Off-Target Profile |
| PROTAC SMARCA2/4-degrader-32 | SMARCA2 & SMARCA4 | < 100 nM (A549 cells) | > 90% (A549 cells) | Dual Degrader | Comprehensive proteomics data not publicly available. |
| A947 | SMARCA2 | 39 pM (SW1573 cells) | ~96% | Moderately selective for SMARCA2 over SMARCA4. | Global proteomics revealed no unexpected off-target degradation[1][2]. |
| SMD-3236 | SMARCA2 | < 1 nM | > 95% | >2000-fold for SMARCA2 over SMARCA4. | Global proteomics data not detailed in publications. |
| AU-15330 | SMARCA2 & SMARCA4 | Not specified | Not specified | Dual Degrader | Specificity for SMARCA2, SMARCA4, and PBRM1 confirmed by proteomics. |
In-Depth Look at Off-Target Profiles
A critical aspect of PROTAC development is the characterization of their global effects on the cellular proteome. Mass spectrometry-based proteomics is the gold standard for an unbiased assessment of off-target degradation.
For the selective SMARCA2 degrader A947 , global ubiquitin mapping and proteome profiling have been conducted. These studies revealed no significant off-target degradation, highlighting its specificity.[1][2] This provides a benchmark for what can be achieved with highly selective PROTACs.
While a comprehensive, publicly available global proteomics dataset for PROTAC SMARCA2/4-degrader-32 is currently lacking, the profile of another dual degrader, AU-15330 , indicates that it maintains specificity for the intended targets SMARCA2 and SMARCA4, with an additional off-target effect on PBRM1.
The absence of a detailed off-target profile for PROTAC SMARCA2/4-degrader-32 underscores the importance of conducting such studies as a standard part of the preclinical evaluation of any new degrader molecule.
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of action for a PROTAC degrader.
Caption: Experimental workflow for off-target proteomics.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key protocols used in the characterization of PROTAC degraders.
Determination of DC50 and Dmax by In-Cell Western
The In-Cell Western is a plate-based immunofluorescence assay that offers higher throughput than traditional Western blotting for quantifying protein levels.
-
Cell Seeding and Treatment: Plate adherent cells in 96-well plates and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Fixation and Permeabilization: After treatment, fix the cells with 4% formaldehyde (B43269) in PBS, followed by permeabilization with a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding sites with a blocking buffer. Incubate with a primary antibody specific to the target protein, followed by incubation with a fluorescently labeled secondary antibody. A second primary antibody for a loading control protein (e.g., GAPDH) with a distinctly labeled secondary antibody can be used for normalization.
-
Signal Detection and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for the target protein and the loading control. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control and plot the results against the PROTAC concentration to determine the DC50 and Dmax values.
Global Off-Target Profiling by TMT-based Quantitative Proteomics
Tandem Mass Tag (TMT)-based proteomics allows for the simultaneous identification and quantification of thousands of proteins from multiple samples.
-
Cell Culture and Lysis: Treat cells with the PROTAC degrader at a concentration known to induce significant degradation of the target protein and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion and TMT Labeling: Quantify the protein concentration in each lysate. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. Label the peptides from each condition with a different TMT isobaric tag.
-
Peptide Fractionation and LC-MS/MS Analysis: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to reduce sample complexity. Analyze each fraction by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a specialized software suite to identify and quantify peptides and proteins. The relative abundance of each protein across the different treatment conditions is determined from the reporter ion intensities of the TMT tags. Proteins with significantly altered abundance in the PROTAC-treated samples compared to the control are identified as potential on- or off-targets.
Conclusion
This compound is a potent dual degrader of SMARCA2 and SMARCA4. While its efficacy in degrading its intended targets is documented, a comprehensive understanding of its off-target profile from publicly available data is limited. In contrast, selective SMARCA2 degraders like A947 have been shown to have a clean off-target profile, setting a high standard for specificity. The direct comparison is hampered by the lack of global proteomics data for this compound.
For the continued development and clinical translation of this and other PROTAC degraders, a thorough and unbiased assessment of off-target effects through rigorous proteomic analyses is indispensable. This will ensure a complete understanding of their mechanism of action and potential for toxicity, ultimately leading to the development of safer and more effective targeted therapies.
References
In Vivo Efficacy of SMARCA2 Degraders: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of various SMARCA2 degraders based on publicly available preclinical data. The information is presented to facilitate an objective assessment of their performance and methodologies.
The selective degradation of SMARCA2 has emerged as a promising therapeutic strategy for cancers harboring mutations in the homologous protein SMARCA4. This approach leverages the concept of synthetic lethality, where cancer cells with SMARCA4 loss-of-function become dependent on SMARCA2 for survival. This guide summarizes key in vivo data from studies on different SMARCA2 degraders, focusing on their anti-tumor activity in preclinical models.
Data Summary
The following table summarizes the in vivo efficacy of several SMARCA2 degraders as reported in various studies. It is important to note that these studies were not conducted head-to-head, and therefore, experimental conditions such as the cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models, dosing regimens, and endpoints may vary.
| Degrader | Developer/Funder | Cancer Model(s) | Dosing Regimen | Key Efficacy Results | Selectivity | Reference |
| A947 | Arvinas/Genentech | SMARCA4-mutant models | Not specified | Potent in vivo efficacy in SMARCA4 mutant models compared to wild type. | Selective for SMARCA2 degradation. | [1][2] |
| SMD-3040 | Two SMARCA4-deficient xenograft models | Well-tolerated dose schedules | Strong tumor growth inhibition. | Excellent degradation selectivity for SMARCA2 over SMARCA4. | [3] | |
| PRT3789 | Prelude Therapeutics | SMARCA4-mutated cancers (Phase 1) | 283 mg or higher | Confirmed partial responses in NSCLC and esophageal cancer patients. | Highly selective SMARCA2 degrader. | |
| YDR1 & YD54 | SMARCA4 mutant xenograft tumors | Daily oral gavage | Well-tolerated and able to inhibit tumor growth. | Potent and selective SMARCA2 degraders. | [4] | |
| GLR-203101 | Gan & Lee Pharmaceuticals | SMARCA4-deficient A549 cell-derived xenograft | 25 mg/kg, oral | Robust, dose-dependent antitumor activity. | Selective, dose-dependent degradation of SMARCA2. | [5] |
| Cmpd9 & Cmpd17 | SK Life Science Labs | HT1080 xenograft model | Single administration | Cmpd17 is more potent, while Cmpd9 shows greater selectivity in vivo. | Cmpd9 is a potent and selective SMARCA2 degrader. | [6] |
| Cmpd18 | SK Life Science Labs | NCI-H838 SMARCA4 LoF xenograft model | Not specified | Potent anti-tumor efficacy. | Not specified | [6] |
| Unnamed PROTACs | Arvinas | Calu6 and HCC2302 BRG1 mutant NSCLC xenograft models | Not specified | Potent and selective degradation of BRM (SMARCA2) and antitumor efficacy. PK/PD analysis established a need for >95% BRM degradation for meaningful activity. | 10- to 100-fold degradation selectivity for BRM over BRG1 (SMARCA4). | [7][8][9] |
Signaling Pathway and Therapeutic Rationale
SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome positioning. In cancers with loss-of-function mutations in SMARCA4, the SWI/SNF complex becomes solely reliant on SMARCA2 for its activity. This dependency creates a synthetic lethal vulnerability, where the targeted degradation of SMARCA2 leads to the collapse of the SWI/SNF complex function and subsequent cancer cell death.
Caption: Synthetic lethality by SMARCA2 degradation in SMARCA4-mutant cancer.
Experimental Protocols
While specific details vary between studies, a general workflow is employed to assess the in vivo efficacy of SMARCA2 degraders.
1. Xenograft Model Establishment:
-
Cell Lines: Human cancer cell lines with known SMARCA4 mutations (e.g., NCI-H1568, A549) are cultured.
-
Implantation: A specified number of cells (typically 5-10 million) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.
2. Dosing and Administration:
-
Vehicle: The degrader is formulated in a suitable vehicle for administration (e.g., a solution for oral gavage or intraperitoneal injection).
-
Dose Groups: Mice are randomized into vehicle control and treatment groups.
-
Regimen: The degrader is administered at specified doses and schedules (e.g., once daily, twice daily) for a defined period.
3. Efficacy Assessment:
-
Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a fixed time point. The primary endpoint is often tumor growth inhibition (TGI).
4. Pharmacodynamic (PD) and Pharmacokinetic (PK) Analyses:
-
Sample Collection: At the end of the study, or at specified time points, tumor tissue and plasma samples are collected.
-
PK Analysis: Plasma concentrations of the degrader are measured over time to determine its pharmacokinetic properties.
-
PD Analysis: Tumor lysates are analyzed by methods such as Western blot or immunohistochemistry to quantify the extent of SMARCA2 protein degradation.
Caption: General experimental workflow for in vivo evaluation of SMARCA2 degraders.
Conclusion
The development of selective SMARCA2 degraders represents a promising therapeutic avenue for SMARCA4-mutant cancers. The preclinical data available to date demonstrates that several compounds can achieve potent and selective SMARCA2 degradation in vivo, leading to significant anti-tumor efficacy in relevant xenograft models. Further investigation, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 6. sklslabs.com [sklslabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - figshare - Figshare [figshare.com]
A Researcher's Guide to Ubiquitination Assays for Confirming PROTAC Mechanism of Action
For researchers, scientists, and drug development professionals, confirming the mechanism of action is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of key ubiquitination assays, offering insights into their principles, advantages, and limitations. Detailed experimental protocols and illustrative diagrams are included to facilitate practical application in the laboratory.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A key step in their mechanism of action is the PROTAC-mediated formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] Validating this ubiquitination event is paramount to confirming that a PROTAC is functioning as intended.
This guide explores a range of assays designed to detect and quantify PROTAC-induced ubiquitination, from traditional biochemical methods to advanced live-cell imaging techniques. By understanding the nuances of each assay, researchers can select the most appropriate method for their specific experimental needs, ultimately accelerating the development of novel protein degraders.
The PROTAC Mechanism of Action: A Visual Overview
PROTACs are bifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2]
Comparison of Ubiquitination Assays
Choosing the right ubiquitination assay depends on several factors, including the experimental question, required throughput, sensitivity, and whether the assay needs to be performed in a cellular or in vitro context. The following tables provide a comparative overview of commonly used methods.
In-Cell Ubiquitination Assays
These assays are performed in a live-cell context, providing a more physiologically relevant assessment of PROTAC activity.
| Assay | Principle | Advantages | Disadvantages | Throughput |
| Immunoprecipitation (IP) - Western Blot | The target protein is immunoprecipitated from cell lysates, followed by Western blot analysis using an anti-ubiquitin antibody to detect ubiquitinated species.[3] | Gold standard for confirming ubiquitination of endogenous proteins. Provides information on the extent and nature (mono- vs. poly-ubiquitination) of the modification. | Low throughput, semi-quantitative, and can be technically challenging. Requires high-quality antibodies.[4] | Low |
| NanoBRET™/HiBiT | A proximity-based assay where the target protein is tagged with a luciferase (NanoLuc® or HiBiT) and ubiquitin is tagged with a fluorescent acceptor (HaloTag®). PROTAC-induced ubiquitination brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[5][6] | High-throughput, quantitative, and allows for real-time kinetic measurements in live cells. Can be used to study endogenous proteins with CRISPR/Cas9 tagging.[7] | Requires genetic modification of cells (tagging of the target protein or ubiquitin). Potential for artifacts due to overexpression of tagged proteins.[5] | High |
| DELFIA® (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) | A quantitative ELISA-based method that uses a capture antibody for the target protein and a europium-labeled detection antibody for ubiquitin.[2][8] | High-throughput and quantitative. More sensitive than standard ELISA. | Requires specific antibody pairs. Performed on cell lysates, not in real-time. | High |
In Vitro Ubiquitination Assays
These assays utilize purified components to reconstitute the ubiquitination reaction in a test tube, offering a controlled environment to study the direct activity of a PROTAC.
| Assay | Principle | Advantages | Disadvantages | Throughput |
| Biochemical Western Blot | A reconstituted ubiquitination reaction containing purified E1, E2, E3, ubiquitin, ATP, the target protein, and the PROTAC is analyzed by Western blot.[9] | Directly assesses the biochemical activity of the PROTAC in a controlled system. Can help troubleshoot issues observed in cell-based assays. | Does not reflect the cellular environment (e.g., presence of DUBs, endogenous protein concentrations). Lower throughput. | Low to Medium |
| AlphaLISA® | A bead-based proximity assay where the target protein and ubiquitin are captured on donor and acceptor beads, respectively. Ubiquitination brings the beads close, generating a chemiluminescent signal.[10] | High-throughput, sensitive, and homogeneous (no-wash) format.[10] | Requires specific tagged proteins or antibodies. Potential for compound interference with the assay signal. | High |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ubiquitin or target protein upon ubiquitination. The increase in molecular size upon ubiquitination leads to a slower rotation and an increase in fluorescence polarization.[1][2] | Homogeneous, real-time assay suitable for high-throughput screening.[11] | Requires fluorescently labeled components. Can be sensitive to buffer conditions and compound fluorescence. | High |
Detailed Experimental Protocols
Immunoprecipitation (IP) - Western Blot for In-Cell Ubiquitination
This protocol describes the detection of ubiquitinated target protein from PROTAC-treated cells.
Materials:
-
PROTAC-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619)
-
Antibody against the target protein for IP
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody against ubiquitin (e.g., P4D1, FK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer containing protease and DUB inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-target protein antibody to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G agarose beads and incubate for another 1-2 hours or overnight at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer.[12]
-
Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin primary antibody.[13] Detect with an HRP-conjugated secondary antibody and chemiluminescence. A ladder of high molecular weight bands above the unmodified target protein indicates polyubiquitination.[5]
NanoBRET™/HiBiT In-Cell Ubiquitination Assay
This protocol outlines a real-time, live-cell assay to quantify PROTAC-induced ubiquitination.
References
- 1. ubiqbio.com [ubiqbio.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. NanoBRET® Ubiquitination Starter Kit [worldwide.promega.com]
- 4. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Development of two novel high-throughput assays to quantify ubiquitylated proteins in cell lysates: application to screening of new anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scbt.com [scbt.com]
- 13. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
A Head-to-Head Comparison of VHL and CRBN-Based SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with SMARCA4 deficiency due to synthetic lethality.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this effort, with heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent proteasomal degradation.[4][5][6][7][8] The two most commonly utilized E3 ligases in PROTAC design are the von Hippel-Lindau (VHL) and Cereblon (CRBN) proteins.[4][5][6][]
The choice between VHL and CRBN as the E3 ligase recruiter is a critical decision in the design of SMARCA2 degraders, influencing potency, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of VHL and CRBN-based SMARCA2 degraders to inform rational drug design and development.
General Principles: VHL vs. CRBN Recruitment
The selection of an E3 ligase can significantly impact a PROTAC's efficacy. VHL and CRBN exhibit differences in their cellular localization, substrate recognition, and complex kinetics, which can be leveraged for specific therapeutic goals.[] CRBN is primarily nuclear, while VHL is found in both the cytoplasm and the nucleus.[][10] This can influence the degradation of targets in different cellular compartments. Additionally, the kinetics of ternary complex formation and dissociation differ, with CRBN complexes often exhibiting faster turnover rates, which may be advantageous for rapidly dividing cells.[] In contrast, VHL can form more stable, long-lived complexes, potentially beneficial for degrading stable proteins.[]
Quantitative Performance Data
The following tables summarize the performance of reported VHL and CRBN-based SMARCA2 degraders. It is important to note that these compounds were evaluated in different studies under varying experimental conditions. Therefore, direct comparison of absolute values should be made with caution.
Table 1: VHL-Based SMARCA2 Degraders
| Degrader | Target | DC50 | Dmax | Selectivity vs. SMARCA4 | Cell Line | Treatment Time | Reference |
| ACBI2 | SMARCA2 | 7 nM (EC50) | >90% | Selective for SMARCA2 | NCI-H1568 | 24h | [11] |
| Compound 5 | SMARCA2 | 78 nM | 46% | Spares SMARCA4 | RKO | 4h | [12] |
| Compound 6 | SMARCA2 | 2 nM | 77% | Dual SMARCA2/4 degrader | RKO | 4h | [12] |
Table 2: CRBN-Based SMARCA2 Degraders
| Degrader | Target | DC50 | Dmax | Selectivity vs. SMARCA4 | Cell Line | Treatment Time | Reference |
| YD54 | SMARCA2 | 1.2 nM | 98.9% | Moderate (DC50 = 149 nM for SMARCA4 at 48h) | H2126 | 24h | [1] |
| YD54 | SMARCA2 | 1.0 nM | 99.3% | Moderate (DC50 = 149 nM for SMARCA4 at 48h) | H322 | 24h | [1] |
| YDR1 | SMARCA2 | 1.2 nM | 99.6% | High (DC50 = 381 nM for SMARCA4 at 48h) | H2126 | 24h | [1] |
| YDR1 | SMARCA2 | 6.4 nM | 99.2% | High (DC50 = 381 nM for SMARCA4 at 48h) | H322 | 24h | [1] |
Mechanism of Action and Experimental Workflows
The general mechanism for both VHL and CRBN-based PROTACs involves the formation of a ternary complex between the target protein (SMARCA2), the PROTAC, and the E3 ligase. This proximity allows for the transfer of ubiquitin to SMARCA2, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-induced SMARCA2 degradation.
A typical workflow for evaluating and comparing SMARCA2 degraders involves a series of in vitro cellular assays.
Caption: A typical experimental workflow for comparing SMARCA2 degraders.
Head-to-Head Comparison Logic
The decision between a VHL or CRBN-based approach for SMARCA2 degradation depends on a multi-faceted evaluation of key parameters.
Caption: Logical framework for comparing VHL and CRBN-based SMARCA2 degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize SMARCA2 PROTACs.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in SMARCA2 and SMARCA4 protein levels following PROTAC treatment.
-
Procedure:
-
Cell Culture and Treatment: Seed SMARCA4-deficient cancer cell lines (e.g., NCI-H1568, RKO) at an appropriate density. Treat cells with a range of concentrations of the SMARCA2 degrader for a specified time (e.g., 4, 24, or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify protein band intensities. Protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control. DC50 and Dmax values are calculated from the dose-response curves.
-
Cell Viability Assay
-
Objective: To assess the anti-proliferative effect of SMARCA2 degradation.
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat cells with serial dilutions of the degrader for a prolonged period (e.g., 72 hours or longer).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance and plot the results against the compound concentration to determine the EC50 value.
-
Conclusion
Both VHL and CRBN can be effectively recruited to induce the degradation of SMARCA2. The available data suggests that highly potent and selective SMARCA2 degraders can be developed using either E3 ligase. For instance, the CRBN-based degrader YDR1 demonstrates high selectivity for SMARCA2 over SMARCA4, with a DC50 of 1.2 nM in the H2126 cell line.[1] Similarly, the VHL-recruiting PROTAC ACBI2 is a selective and orally bioavailable SMARCA2 degrader.[7][8][13]
The choice between VHL and CRBN may depend on several factors, including the specific SMARCA2 binder, the linker chemistry, the desired pharmacokinetic profile, and the cellular context. The development of orally bioavailable degraders has been achieved for both VHL and CRBN recruiters, challenging the earlier notion that this was more readily achievable with CRBN-based molecules.[7][8][13] Ultimately, a systematic comparison using a matched series of PROTACs with identical SMARCA2 ligands and linkers would be invaluable for definitively determining the optimal E3 ligase for SMARCA2 degradation. The availability of degraders that utilize different E3 ligases is also highly desirable to potentially overcome acquired resistance in a clinical setting.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 10. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioCentury - A SMARCA2-degrading PROTAC for SMARCA4-deficient cancer [biocentury.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for PROTAC SMARCA2 degrader-32
For Research Use Only. Not for human or veterinary use.
This document provides essential guidance for the safe handling and proper disposal of PROTAC SMARCA2 degrader-32, a potent, biologically active research compound. As a Proteolysis Targeting Chimera (PROTAC), this molecule is designed to induce the degradation of the SMARCA2 protein and should be handled with care in a laboratory setting. Researchers must treat this and similar novel compounds as potentially hazardous. The information herein is based on general laboratory safety protocols and data from similar compounds. It is imperative to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the supplier for specific and comprehensive information.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet for this compound is not publicly available, the hazard profile of similar research-grade PROTACs suggests that it should be handled as a compound with potential acute toxicity, and as a skin and eye irritant.[1] The following table summarizes potential hazards based on a representative PROTAC Safety Data Sheet.
| Hazard Classification | Category | Precautionary Statement Codes | Description |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory) | 3 | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat is mandatory.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1][4]
Experimental Protocols: Safe Handling and Disposal
The following step-by-step procedures are provided to ensure the safe handling and disposal of this compound and associated waste.
1. Preparation and Handling:
-
Designated Area: All handling of the compound, including weighing and solution preparation, must occur in a designated and restricted area, such as a chemical fume hood or glove box.[4]
-
Spill Kit: Ensure a chemical spill kit is readily available.[4]
-
Weighing: If handling the solid form, use techniques that minimize dust generation.[4]
-
Solution Preparation: When dissolving, add solvent to the solid slowly to prevent splashing.[4]
2. Waste Segregation and Collection:
-
Waste Streams: Segregate waste into distinct containers for:
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and weighing papers.
-
Liquid Waste: Unused or contaminated solutions of the compound.
-
Sharps Waste: Contaminated needles, syringes, or glassware.
-
-
Container Compatibility: Use only appropriate, leak-proof, and tightly closing containers for hazardous waste.[2][5][6] Plastic containers are often preferred to glass to minimize the risk of breakage.[2][7]
-
Incompatible Wastes: Do not mix incompatible waste types. For example, keep acidic waste separate from basic waste and oxidizing agents away from flammable liquids.[8] While specific incompatibilities for this compound are not known, it is prudent to avoid mixing it with other chemical waste unless their compatibility is confirmed.[9]
3. Labeling of Waste Containers: Properly label all waste containers as soon as waste is first added.[6][9] The label should be clearly legible and include the following information:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]
-
The approximate concentration and volume.
-
The date when waste was first added to the container (accumulation start date).[9]
-
The name of the principal investigator and the laboratory location.[9]
4. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store waste in a designated SAA that is at or near the point of generation.[5][7] Do not move waste from one room to another for storage.[5]
-
Secondary Containment: Place waste containers in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[6][9]
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.[5][6][7]
5. Disposal Procedure:
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.[2][7]
-
Waste Pickup Request: Complete and submit a hazardous waste disposal form as required by your institution's EHS department.[2][5]
-
Do Not Dispose Down the Drain: Do not dispose of this compound or its solutions down the sink.[6]
-
Empty Containers: An empty container that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, labeling, storage, and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mcneese.edu [mcneese.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. odu.edu [odu.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling PROTAC SMARCA2 degrader-32
Essential Safety and Handling Guide for PROTAC SMARCA2 degrader-32
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent, biologically active molecules and should be supplemented by a thorough review of your institution's specific safety protocols.
Chemical and Physical Properties
| Property | Information |
| Chemical Name | PROTAC SMARCA2/4-degrader-32 |
| CAS Number | 2568273-79-8[1] |
| Molecular Formula | C54H69N13O5S[1] |
| Molecular Weight | 1012.27 g/mol [1] |
| Appearance | Solid powder (presumed) |
| Storage | Store at -20°C for long-term stability. |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure. The level of PPE should be determined by the specific procedure and the quantity of the compound being handled.
| PPE Level | Equipment | When to Use |
| Standard Laboratory PPE | - Safety glasses with side shields- Nitrile or neoprene gloves (double-gloving recommended)- Lab coat | Handling dilute solutions in a contained environment. |
| Enhanced PPE | - Chemical splash goggles or face shield- Chemical-resistant gown or coverall (e.g., Tyvek®)[2]- Double nitrile or neoprene gloves- Shoe covers | Handling solid compound, preparing stock solutions, or when there is a risk of splashing. |
| Respiratory Protection | - N95 respirator or a powered air-purifying respirator (PAPR)[3][4] | Weighing or handling the solid compound outside of a certified chemical fume hood or glove box to prevent inhalation of airborne particles. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure risk and ensure the integrity of the experiment.
Experimental Workflow for Safe Handling
References
Featured Recommendations
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| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
